Trimethoxy(p-tolyl)silane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
trimethoxy-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3Si/c1-9-5-7-10(8-6-9)14(11-2,12-3)13-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGZYAXBCFSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375284 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17873-01-7 | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(p-tolyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Trimethoxy(p-tolyl)silane: A Laboratory-Scale Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a common and reliable laboratory-scale protocol for the synthesis of trimethoxy(p-tolyl)silane. The primary method detailed is the Grignard reaction, a versatile and widely used method for forming carbon-silicon bonds. This document outlines the reaction pathway, provides a detailed experimental protocol, and summarizes key quantitative data for the reagents and product.
Overview and Reaction Principle
The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent, specifically p-tolylmagnesium bromide, with tetramethoxysilane. The Grignard reagent, formed from the reaction of p-bromotoluene with magnesium metal, acts as a nucleophile, attacking the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one methoxy group and the formation of the desired this compound.
To favor the formation of the mono-substituted product and minimize the formation of di- and tri-arylated byproducts, the reaction is typically carried out at low temperatures.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the p-tolylmagnesium bromide Grignard reagent and the subsequent reaction with tetramethoxysilane to yield this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| p-Bromotoluene | C₇H₇Br | 171.04 | 106-38-7 | |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |
| Iodine | I₂ | 253.81 | 7553-56-2 | For initiation |
| Tetramethoxysilane (TMOS) | CH₁₂O₄Si | 152.22 | 681-84-5 | |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | |
| This compound | C₁₀H₁₆O₃Si | 212.32 | 17873-01-7 | Product |
Step-by-Step Procedure
Part A: Preparation of p-Tolylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried under vacuum to ensure all moisture is removed.
-
Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under the inert atmosphere until the purple iodine vapor is visible.
-
Initiation of Grignard Reaction: A small amount of a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF) is added from the dropping funnel to the magnesium turnings. The reaction is initiated, which is typically indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Formation of Grignard Reagent: Once the reaction has initiated, the remaining p-bromotoluene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution is the p-tolylmagnesium bromide Grignard reagent.
Part B: Synthesis of this compound
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Cooling: The freshly prepared Grignard reagent is cooled in an ice bath to 0°C.
-
Addition of Tetramethoxysilane: A solution of tetramethoxysilane in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring. To optimize for the mono-arylated product, a reaction temperature of -30°C is ideal.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Data Summary
| Parameter | Value | Reference |
| Product Information | ||
| Chemical Name | This compound | |
| Synonyms | (4-Methylphenyl)trimethoxysilane | [1] |
| CAS Number | 17873-01-7 | [1] |
| Molecular Formula | C₁₀H₁₆O₃Si | [1] |
| Molecular Weight | 212.32 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
| Storage Conditions | ||
| 4°C, stored under nitrogen | [1] | |
| Reactant Information | ||
| p-Tolylmagnesium bromide | 1.0 M solution in THF | [3] |
| Tetramethoxysilane | ≥98% purity |
References
Spectroscopic data for Trimethoxy(p-tolyl)silane (1H NMR, 13C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxy(p-tolyl)silane (CAS No. 17873-01-7). The information presented herein is essential for the characterization, identification, and quality control of this versatile organosilicon compound. This document details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.8 - 7.2 | m | Aromatic protons (C₆H₄) |
| 3.5 - 3.8 | s | Methoxy protons (OCH₃) |
| ~2.35 | s | Methyl protons (Ar-CH₃) |
Note: 'm' denotes multiplet, 's' denotes singlet. The data is based on typical chemical shift ranges for similar compounds.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C (aromatic, substituted with Si) |
| ~134 | C (aromatic, substituted with CH₃) |
| ~129 | CH (aromatic) |
| ~128 | CH (aromatic) |
| ~50 | OCH₃ |
| ~21 | Ar-CH₃ |
Note: The chemical shifts are approximate and based on spectral data of analogous compounds.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2940, ~2840 | Aliphatic C-H stretch (methoxy and tolyl methyl) |
| ~1600, ~1495 | Aromatic C=C stretch |
| ~1080 | Si-O-C stretch |
| ~815 | Aromatic C-H bend (p-disubstituted) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| 151 | [M - OCH₃ - CH₃]⁺ or [C₇H₇Si]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
¹H and ¹³C NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
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¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organosilicon compounds.
-
Analysis: The sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
Trimethoxy(p-tolyl)silane material safety data sheet (MSDS) handling precautions
An In-depth Technical Guide to the Safe Handling of Trimethoxy(p-tolyl)silane
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the material safety data sheet (MSDS) handling precautions for this compound (CAS No. 17873-01-7), a versatile organosilicon compound.
Understanding the Hazards
This compound is classified as a substance that can cause skin and serious eye irritation[1][2]. Inhalation of its vapor or mist may lead to respiratory tract irritation, with overexposure potentially causing coughing, headache, and nausea[1]. It is also important to note that this compound reacts with water and moisture, which can be a critical factor in both handling and storage[1]. Upon exposure to elevated temperatures or open flames, irritating fumes and organic acid vapors may be generated[1].
Quantitative Data
While detailed toxicological data from experimental protocols are not available in standard safety data sheets, the following physical and chemical properties have been documented:
| Property | Value |
| Boiling Point | 143°C / 20mmHg[3] |
| Specific Gravity | 1.05 at 20°C[3] |
| Refractive Index | 1.48[3] |
| Purity | >97.0% (GC)[2][4] |
| Molecular Weight | 212.32 g/mol [2][4] |
| Chemical Formula | C10H16O3Si[2][4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risks.
Engineering Controls and Ventilation
It is crucial to handle this compound in a well-ventilated area.[1] The use of local exhaust or general room ventilation is recommended to control airborne concentrations.[1] For procedures with a higher risk of vapor or mist generation, a closed system or a chemical fume hood should be utilized.[2] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary:
-
Eye Protection: Chemical goggles are required. Contact lenses should not be worn when handling this substance.[1] In situations with a higher risk of splashing, a face shield may be appropriate.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves are the recommended hand protection.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1] In scenarios with a risk of significant exposure, protective boots may also be necessary.[2]
-
Respiratory Protection: If inhalation exposure is possible, respiratory protection equipment is recommended. A NIOSH-certified organic vapor (black cartridge) respirator should be used.[1]
Hygiene and Spill Management
Good laboratory hygiene practices are a cornerstone of safety. Always wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[1] Contaminated clothing should be removed promptly and washed before reuse.[1][2]
In the event of a spill, evacuate unnecessary personnel from the area.[1] The cleanup crew must be equipped with proper protection.[1] Spilled material should be absorbed with a suitable absorbent (e.g., rag, dry sand, earth, sawdust) and collected for disposal.[2] Prevent the spill from entering drains or public waters.[1][2]
Storage
Store this compound in a tightly closed container in a well-ventilated place.[1] The storage area should be cool and away from heat, sparks, and open flames.[1] Due to its reactivity with moisture, it is imperative to protect it from water.[1]
First Aid Measures
In case of accidental exposure, the following first-aid procedures should be followed immediately:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing. If the person feels unwell, seek medical advice.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice or attention.[2]
-
Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Get medical advice or attention.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Seek medical advice or attention.[1] Oral toxicity is associated with methanol, a potential hydrolysis product, which can cause nausea, vomiting, headache, and visual effects.[1]
Fire and Explosion Hazard
This compound is a combustible liquid that can produce irritating fumes and organic acid vapors when exposed to high temperatures or flames.[1]
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]
-
Firefighting Instructions: Use a water spray to cool exposed surfaces. Firefighters should exercise caution and wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact with the substance.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the hierarchical approach to safely handling this compound, from initial engineering controls to responsive first aid measures.
Caption: Hierarchical safety workflow for this compound.
Conclusion
While this compound is a valuable reagent in various research and development applications, a thorough understanding and implementation of its handling precautions are non-negotiable for maintaining a safe laboratory environment. This guide, based on available material safety data, provides the foundational knowledge for its responsible use. Researchers should always consult the most current and specific safety data sheet provided by their supplier before commencing any work with this compound.
References
Solubility Profile of Trimethoxy(p-tolyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trimethoxy(p-tolyl)silane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, reaction mechanisms influenced by solubility, and general experimental protocols for determining solubility.
Introduction to this compound
This compound is an organosilicon compound with the chemical formula C₁₀H₁₆O₃Si. It features a central silicon atom bonded to three methoxy groups (-OCH₃) and a p-tolyl group (a toluene molecule attached at the para position). This dual functionality, with a reactive inorganic part (the methoxy groups) and a stable organic part (the p-tolyl group), makes it a versatile reagent in materials science and organic synthesis. Its primary applications include use as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, as a precursor for silica-based nanomaterials, and for surface modification.
The utility of this compound in these applications is fundamentally linked to its solubility and reactivity in various media. The methoxy groups are susceptible to hydrolysis, particularly in the presence of water, leading to the formation of silanol intermediates (Si-OH). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), which are the basis for the material's adhesive and cross-linking properties.
Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Benzene | High | The presence of the non-polar p-tolyl group suggests good compatibility with non-polar aromatic and aliphatic hydrocarbons. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Moderate | These solvents can solvate both the polar Si-O bonds and the non-polar organic moiety, leading to good solubility. |
| Polar Protic | Ethanol, Methanol, Water | Soluble with Reaction | This compound is expected to be miscible with alcohols like ethanol and methanol. However, it will undergo hydrolysis and condensation reactions in the presence of the hydroxyl groups of these solvents, especially with water. The rate of these reactions is influenced by pH and the presence of catalysts.[1][2] |
Note: The solubility in protic solvents is a dynamic process. While the compound may initially dissolve, it will concurrently react, leading to the formation of oligomeric and polymeric siloxanes which may have different solubility profiles.
Key Reaction Pathways Influenced by Solubility
The solubility of this compound is a critical factor in its primary reaction pathways: hydrolysis and condensation. These reactions are fundamental to its application as a coupling agent and in the formation of silica-based materials.
Hydrolysis and Condensation
The overall process involves two main steps:
-
Hydrolysis: The three methoxy groups are hydrolyzed in the presence of water to form silanetriol and methanol as a byproduct. This reaction can be catalyzed by acids or bases.[1][2]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (intermolecularly) or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds, respectively.[1][2]
The solubility of the initial silane and the intermediate silanol species in the reaction medium is crucial for controlling the kinetics and outcome of these reactions. Poor solubility can lead to incomplete hydrolysis and the formation of undesirable precipitates.[1]
Figure 1. Reaction pathway of this compound.
Experimental Workflows
The solubility of this compound is a key parameter in various experimental procedures. Below are two examples of workflows where this property is critical.
Synthesis of Functionalized Silica Nanoparticles
This compound can be used as a precursor in the Stöber method to synthesize monodisperse silica nanoparticles with organic functionality. The solubility of the silane in the alcohol-water mixture is essential for a controlled hydrolysis and condensation process, leading to uniform particle growth.
Figure 2. Workflow for silica nanoparticle synthesis.
Surface Modification of a Substrate
In surface modification applications, this compound is dissolved in a suitable organic solvent and applied to a substrate. The solvent choice is critical to ensure uniform wetting of the surface and to control the rate of hydrolysis and condensation at the solid-liquid interface.
Figure 3. Workflow for substrate surface modification.
Experimental Protocol for Solubility Determination
While specific data for this compound is lacking, the following general protocol, based on the widely accepted "shake-flask" method, can be employed to determine its solubility in various organic solvents.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and filters (compatible with the solvent)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) on an orbital shaker.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved silane to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible filter to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Considerations for Protic Solvents
When determining solubility in protic solvents like alcohols, it is crucial to be aware of the ongoing hydrolysis and condensation reactions. The measured "solubility" will represent the concentration of the silane and its soluble hydrolysis/condensation products at a specific time point. It is recommended to perform a time-course study to understand the kinetics of the dissolution and reaction processes.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be established. Its high solubility in non-polar and polar aprotic solvents makes it a versatile reagent for a wide range of applications. In protic solvents, its solubility is coupled with reactivity, a characteristic that is harnessed in its primary functions as a coupling agent and material precursor. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility parameters required for their applications. Further research to quantify the solubility of this and other important organosilanes would be a valuable contribution to the field of materials science.
References
Reaction kinetics of Trimethoxy(p-tolyl)silane hydrolysis and condensation
An In-depth Technical Guide on the Reaction Kinetics of Trimethoxy(p-tolyl)silane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of the hydrolysis and condensation of this compound. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this document leverages data from its close structural analog, phenyltrimethoxysilane, to provide quantitative insights. This information is crucial for applications in surface modification, drug delivery, and the synthesis of silicon-based materials.
Introduction
This compound is an organosilane compound featuring a p-tolyl group and three hydrolyzable methoxy groups attached to a central silicon atom. This structure allows it to act as a coupling agent, bridging organic and inorganic materials. The key to its functionality lies in the hydrolysis of the methoxy groups to form reactive silanols, followed by the condensation of these silanols to form stable siloxane bonds. Understanding the kinetics of these two processes is essential for controlling the material properties and optimizing its performance in various applications.
Reaction Mechanisms
The overall reaction proceeds in two primary stages: hydrolysis and condensation.
Hydrolysis
In the presence of water, the methoxy groups (-OCH₃) of this compound are sequentially replaced by hydroxyl groups (-OH). This reaction can be catalyzed by either acids or bases.
-
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the oxygen atom in a methoxy group, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule on the silicon atom.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.
The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species:
-
This compound → Dihydroxy(methoxy)(p-tolyl)silane + Methanol
-
Dihydroxy(methoxy)(p-tolyl)silane → Hydroxy(dimethoxy)(p-tolyl)silane + Methanol
-
Hydroxy(dimethoxy)(p-tolyl)silane → Trihydroxy(p-tolyl)silane + Methanol
Condensation
The resulting silanol groups are reactive and can condense with each other to form siloxane (Si-O-Si) bonds, releasing water or alcohol in the process. This condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation). This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network.
Quantitative Kinetic Data
Table 1: Hydrolysis Rate Constants for Phenyltrimethoxysilane
| Catalyst | pH | Temperature (°C) | Rate Constant (k) | Reference |
| HCl | 3 | 25 | Data not available | [1] |
| NaOH | 10 | 25 | Data not available | [1] |
Table 2: Activation Energies for Aryltrimethoxysilane Reactions
| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |
| Hydrolysis | Acid | Data not available | [1] |
| Condensation | Acid | Data not available | [1] |
Note: The rates of hydrolysis and condensation are significantly influenced by factors such as the concentration of reactants, water-to-silane ratio, solvent, and the presence of catalysts.[1]
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rates of both hydrolysis and condensation reactions:
-
pH: The hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2] Acid catalysis is generally more efficient for hydrolysis.[2]
-
Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates.
-
Catalyst: The choice of acid or base catalyst can have a profound effect on the reaction kinetics.
-
Solvent: The polarity and proticity of the solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rates.
-
Water/Silane Ratio: The stoichiometric amount of water is required for complete hydrolysis. An excess of water can drive the equilibrium towards the formation of silanols.[1]
-
Organic Substituent: The nature of the organic group attached to the silicon atom (in this case, p-tolyl) can influence the reaction rates through steric and electronic effects.
Experimental Protocols
The kinetics of this compound hydrolysis and condensation can be monitored using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the kinetics of silane hydrolysis and condensation in situ.
-
¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of the methanol protons.
-
²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the different hydrolyzed and condensed species.[3]
Experimental Protocol for ²⁹Si NMR Monitoring:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of an organic solvent and water) directly in an NMR tube. The desired pH is adjusted by adding a small amount of acid or base.
-
Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals. Quantitative measurements can be achieved by using appropriate relaxation agents and ensuring a sufficient delay between pulses.
-
Data Analysis: The concentration of each silicon species is determined by integrating the corresponding peaks in the ²⁹Si NMR spectra. The rate constants can then be calculated by fitting the concentration-time data to appropriate kinetic models.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to follow the reaction by monitoring the changes in the vibrational bands associated with the Si-O-CH₃, Si-OH, and Si-O-Si groups.[4][5]
Experimental Protocol for FTIR Monitoring:
-
Sample Preparation: The reaction is initiated by mixing this compound with an aqueous solution in a suitable solvent.
-
Data Acquisition: The reaction mixture is placed in an appropriate IR cell (e.g., an attenuated total reflectance (ATR) cell), and spectra are recorded over time.
-
Data Analysis: The disappearance of the Si-O-CH₃ stretching and bending vibrations and the appearance of the broad Si-OH stretching band and the Si-O-Si stretching band are monitored. The kinetic data can be extracted by analyzing the changes in the absorbance of these characteristic bands.[6]
Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for Forming Self-Assembled Monolayers (SAMs) with Trimethoxy(p-tolyl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of self-assembled monolayers (SAMs) using trimethoxy(p-tolyl)silane. These SAMs can be used to modify surfaces for a variety of applications, including the creation of biocompatible interfaces, the development of biosensors, and the controlled adhesion of cells and proteins.[1][2]
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Silane-based SAMs, such as those formed from this compound, are particularly useful for modifying hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides. The formation process involves the hydrolysis of the methoxy groups of the silane in the presence of water, followed by the condensation and formation of covalent Si-O-Si bonds with the surface and between adjacent silane molecules. The p-tolyl group provides a hydrophobic and aromatic functionality to the surface.
Molecular Structure:
-
Name: this compound
-
Synonyms: (4-Methylphenyl)trimethoxysilane
-
CAS Number: 17873-01-7[3]
-
Molecular Formula: C₁₀H₁₆O₃Si[3]
-
Molecular Weight: 212.32 g/mol [3]
Applications in Research and Drug Development
The modification of surfaces with this compound SAMs can be leveraged in several areas relevant to drug development:
-
Biosensor Development: SAMs provide a versatile platform for the immobilization of biomolecules, acting as a linker layer on sensor surfaces.[1] The aromatic p-tolyl group can potentially interact with specific biomolecules through π-π stacking or hydrophobic interactions.
-
Cell Adhesion Studies: The surface energy and chemistry presented by the SAM influence cell attachment and spreading. By creating well-defined surfaces, researchers can study the effects of surface properties on cellular behavior.[2]
-
Controlled Protein Adsorption: The hydrophobicity of the p-tolyl-terminated surface can be used to control the non-specific adsorption of proteins, a critical factor in the performance of biomedical implants and diagnostic devices.[4]
-
Drug Delivery: Surface-modified nanoparticles can be designed for targeted drug delivery. The surface chemistry of the nanoparticles, dictated by the SAM, can influence their interaction with biological systems.
Quantitative Data Summary
The following table summarizes typical quantitative data for SAMs formed from aryl and alkyl silanes. While specific data for this compound is limited, the provided values for a closely related phenyl-terminated silane (PTS) offer a reasonable estimate.
| Parameter | Phenyltrichlorosilane (PTS) on SiO₂ | Octadecyltrichlorosilane (OTS-18) on SiO₂ | Notes |
| Water Contact Angle | 73°[5] | 104°[5] | Indicates a hydrophobic surface. |
| SAM Thickness | ~0.7 nm | ~2.5 nm | Measured by ellipsometry. The shorter length of the phenyl group results in a thinner monolayer compared to the long alkyl chain of OTS. |
| Surface Roughness (RMS) | ~0.9 nm[5] | ~1.5 nm[5] | Measured by Atomic Force Microscopy (AFM). Smooth surfaces are indicative of well-ordered monolayers. |
Experimental Protocols
This section provides detailed protocols for the preparation of substrates and the formation of this compound SAMs.
Substrate Preparation (Silicon Dioxide/Glass)
A clean, hydrophilic substrate is crucial for the formation of a high-quality SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas stream
-
UV-Ozone cleaner (optional)
Protocol:
-
Solvent Cleaning:
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Etching (for robust cleaning and hydroxylation):
-
Safety First: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Slowly add the 30% H₂O₂ to the concentrated H₂SO₄. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal results, further dry the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual water.
-
-
Alternative Hydroxylation (UV-Ozone):
-
Place the solvent-cleaned substrates in a UV-Ozone cleaner for 15-20 minutes. This will both clean the surface of organic contaminants and generate hydroxyl groups.
-
Formation of this compound SAMs (Solution Deposition)
Materials:
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Clean, dry glassware (e.g., petri dish or beaker with a lid)
-
Micropipettes
-
Nitrogen or argon gas (for inert atmosphere)
Protocol:
-
Prepare the Silane Solution:
-
Work in a low-humidity environment (e.g., a glove box or under a nitrogen atmosphere) to minimize bulk polymerization of the silane.
-
Prepare a dilute solution of this compound in the anhydrous solvent. A typical concentration is 1-5 mM.
-
-
SAM Deposition:
-
Place the cleaned and dried substrates in the deposition vessel.
-
Pour the silane solution over the substrates, ensuring they are fully submerged.
-
Seal the vessel to maintain an inert atmosphere.
-
-
Incubation:
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
-
Rinse with isopropanol and then DI water.
-
-
Curing:
-
Dry the SAM-coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
-
Storage:
-
Store the modified substrates in a clean, dry, and sealed container.
-
Visualization of Workflows and Mechanisms
Diagram 1: Experimental Workflow for SAM Formation
Caption: Workflow for forming and characterizing this compound SAMs.
Diagram 2: Mechanism of Silane SAM Formation
Caption: Mechanism of this compound SAM formation on a hydroxylated surface.
Diagram 3: Logical Relationship for Biosensor Application
Caption: Role of this compound SAM in a biosensor.
References
- 1. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Trimethoxy(p-tolyl)silane Coatings on Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the creation of Trimethoxy(p-tolyl)silane coatings on glass substrates. This process, also known as silanization, functionalizes the glass surface, altering its properties for various applications in research and drug development, such as controlling surface energy and improving the adhesion of subsequent layers.
Introduction
This compound is an organosilane that can form a self-assembled monolayer (SAM) on hydroxyl-rich surfaces like glass. The methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with the hydroxyl groups on the glass surface and with each other, forming a stable, covalently bonded siloxane layer. The p-tolyl group provides a hydrophobic character to the coated surface.
Experimental Protocols
This section details the necessary procedures for preparing the glass substrate and applying the this compound coating.
Materials and Equipment
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (CAS: 17873-01-7)
-
Anhydrous Toluene
-
Ethanol (95%)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
-
Methanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Beakers and glass staining dishes
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen or argon gas line
-
Fume hood
Glass Substrate Cleaning (Choose one of the following protocols)
A pristine glass surface is paramount for a uniform and durable silane coating.
Protocol 2.2.1: Piranha Solution Cleaning (for removal of organic residues)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.
-
Immerse the glass substrates in the Piranha solution for 10-30 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen or argon gas.
Protocol 2.2.2: Acid-Methanol Cleaning
-
Soak the glass slides in a 1:1 (v/v) solution of concentrated HCl and methanol for at least 30 minutes.[1]
-
Rinse the slides thoroughly with DI water (at least four times).[1]
-
Soak the slides in concentrated sulfuric acid for at least 30 minutes.[1]
-
Rinse the slides thoroughly with DI water (at least four times).[1]
-
Dry the substrates under a stream of nitrogen or argon gas.
Silanization Procedure
This protocol describes the deposition of this compound from an anhydrous toluene solution. This method promotes the formation of a monolayer.
-
Work in a fume hood with low humidity or in a glovebox under an inert atmosphere to minimize water-induced polymerization of the silane in solution.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.
-
Immerse the cleaned and dried glass substrates into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse the substrates with ethanol.
-
Cure the coated substrates in an oven at 110-120°C for 15-30 minutes. This step promotes the formation of stable siloxane bonds.
-
Allow the substrates to cool to room temperature before use.
Data Presentation
The properties of the this compound coating are dependent on the deposition parameters. The following tables summarize expected quantitative data based on general silanization principles, as specific data for this compound is limited in publicly available literature.
| Parameter | Value | Reference |
| Critical Surface Tension | 34 mN/m | Gelest, Inc. |
Table 1: Surface Properties of this compound Coatings.
| Parameter | Condition A (e.g., 1% solution, 2h) | Condition B (e.g., 2% solution, 4h) |
| Water Contact Angle (°) | ~80-90 | ~85-95 |
| Coating Thickness (nm) | 1-2 (Monolayer) | >2 (Multilayer) |
| Surface Roughness (RMS) | < 0.5 nm | > 0.5 nm |
Table 2: Expected Coating Characteristics under Different Deposition Conditions. These are estimated values and should be confirmed experimentally.
Visualization
Signaling Pathway: Silanization of Glass
The following diagram illustrates the chemical pathway for the formation of a this compound coating on a glass surface. The process involves two main steps: hydrolysis of the methoxy groups and condensation to form siloxane bonds.
Caption: Chemical pathway of this compound coating formation.
Experimental Workflow
This diagram outlines the step-by-step experimental workflow for creating this compound coatings on glass.
References
Application Notes and Protocols: Trimethoxy(p-tolyl)silane as a Coupling Agent for Polystyrene Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(p-tolyl)silane is an organosilicon compound with the chemical formula C10H16O3Si.[1][2] It functions as a versatile coupling agent, designed to create a stable bridge between inorganic fillers and organic polymer matrices.[1] This dual functionality stems from its unique molecular structure, which consists of a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH3) and a non-hydrolyzable p-tolyl group.[1] The methoxy groups enable bonding with inorganic surfaces rich in hydroxyl groups (e.g., silica, glass fibers), while the p-tolyl group provides compatibility and potential for interaction with aromatic polymers like polystyrene.[1]
Mechanism of Action
The efficacy of this compound as a coupling agent is a two-step process involving hydrolysis and condensation:
-
Hydrolysis: The three methoxy groups (-OCH3) of the silane molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then undergo condensation reactions. They can either condense with hydroxyl groups present on the surface of an inorganic filler to form stable covalent Si-O-Filler bonds, or they can self-condense to form a polysiloxane network at the interface.
The p-tolyl group of the silane, being organophilic, intermixes with the polystyrene matrix, promoting adhesion through van der Waals forces and physical entanglement. This creates a strong interfacial layer that effectively couples the inorganic filler to the organic polymer matrix.
Caption: Mechanism of this compound at the filler-polystyrene interface.
Experimental Protocols
The following protocols are based on established methodologies for using silane coupling agents in polystyrene composites and can be adapted for this compound.
Surface Treatment of Inorganic Filler (e.g., Silica)
This protocol describes the pre-treatment of an inorganic filler to be incorporated into a polystyrene matrix.
Materials:
-
Inorganic filler (e.g., silica powder, glass beads)
-
This compound
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Toluene
-
Beaker or flask
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any adsorbed moisture.
-
Preparation of Silane Solution:
-
Prepare a 1-2% by weight solution of this compound in an ethanol/water mixture (e.g., 95:5 v/v).
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for approximately 60 minutes to allow for the hydrolysis of the methoxy groups to silanol groups.
-
-
Filler Treatment:
-
Disperse the dried filler in the prepared silane solution. The amount of silane is typically 0.5-2.0% of the filler weight.
-
Stir the suspension for 2-3 hours at room temperature.
-
Alternatively, for improved dispersion, sonicate the mixture for 15-30 minutes.
-
-
Washing and Drying:
-
Separate the treated filler from the solution by centrifugation or filtration.
-
Wash the filler with ethanol or toluene to remove any unreacted silane.
-
Dry the treated filler in an oven at 80-100°C for 2-4 hours to complete the condensation reaction between the silanol groups and the filler surface.
-
Fabrication of Polystyrene Composites
This protocol details the preparation of polystyrene composites using the surface-treated filler via melt blending.
Materials:
-
Polystyrene (PS) pellets
-
Surface-treated filler
-
Internal mixer (e.g., Brabender Plasticorder) or twin-screw extruder
-
Compression molding machine
-
Steel mold
Procedure:
-
Drying: Dry the polystyrene pellets and the surface-treated filler in a vacuum oven at 80°C for at least 4 hours to remove moisture.
-
Melt Blending:
-
Pre-heat the internal mixer or extruder to the processing temperature of polystyrene (typically 180-200°C).
-
Add the polystyrene pellets to the chamber and allow them to melt and flux.
-
Gradually add the desired amount of surface-treated filler to the molten polystyrene.
-
Mix for 5-10 minutes at a rotor speed of 50-60 rpm to ensure homogeneous dispersion of the filler.
-
-
Sample Preparation:
-
Remove the composite melt from the mixer.
-
Place the composite material into a pre-heated steel mold.
-
Compression mold the composite into sheets or test specimens according to standard dimensions (e.g., ASTM standards for mechanical testing). Typical molding conditions are 180°C for 5-10 minutes under a pressure of 10 MPa.
-
Allow the mold to cool to room temperature under pressure before demolding the samples.
-
References
Application Notes and Protocols for Trimethoxy(p-tolyl)silane in Polymer Film Adhesion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing trimethoxy(p-tolyl)silane as an adhesion promoter for polymer films on various substrates. This document outlines the underlying chemical principles, experimental procedures, and expected outcomes for researchers seeking to enhance the interfacial bonding between polymeric coatings and inorganic surfaces.
Introduction
This compound is an organosilicon compound featuring a p-tolyl functional group and three hydrolyzable methoxy groups. This dual functionality allows it to act as a molecular bridge between organic polymer films and inorganic substrates, significantly improving adhesion and durability. The methoxy groups react with surface hydroxyls on substrates like glass, silicon, or metals to form stable covalent bonds. The p-tolyl group, in turn, provides a compatible interface for various polymers, particularly those with aromatic moieties such as polystyrene and polycarbonate, through non-covalent interactions.
Mechanism of Adhesion Promotion
The adhesion promotion mechanism of this compound involves a two-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Substrate). The silanol groups can also self-condense to form a cross-linked siloxane network at the interface.
This process creates a robust, chemically-bound intermediate layer that interfaces with the polymer film via the p-tolyl group, enhancing the overall adhesion.
Quantitative Data on Adhesion Improvement
While the efficacy of silane coupling agents in improving polymer adhesion is well-established, specific quantitative data for this compound is not extensively available in publicly accessible literature. The following table is a hypothetical representation of adhesion strength data that could be obtained through experimental testing. Researchers are encouraged to perform their own quantitative analysis to determine the precise improvement for their specific application.
| Polymer Film | Substrate | Adhesion Test Method | Adhesion Strength (Untreated) | Adhesion Strength (Treated with this compound) | % Improvement (Hypothetical) |
| Polystyrene | Glass | ASTM D3359 (Cross-cut) | 2B | 5B | - |
| Polycarbonate | Silicon Wafer | ASTM D3330 (Peel Adhesion) | 1.2 N/cm | 4.5 N/cm | 275% |
| Polymethyl Methacrylate (PMMA) | Aluminum | ASTM D1002 (Lap Shear) | 2.5 MPa | 8.0 MPa | 220% |
Note: The values presented in this table are for illustrative purposes only and should be experimentally verified.
Experimental Protocols
The following are detailed protocols for the surface treatment of substrates with this compound to improve polymer film adhesion.
Materials and Equipment
-
This compound (CAS: 17873-01-7)
-
Substrates (e.g., glass slides, silicon wafers, aluminum plates)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Nitrogen or argon gas line
-
Oven or hot plate
-
Spin coater or dip coater
-
Polymer solution for film deposition
-
Adhesion testing equipment (e.g., cross-cut tester, peel tester, tensile tester)
Protocol 1: Solution-Based Deposition
This protocol is suitable for treating a variety of substrate geometries.
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic contaminants. A common method is to sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen or argon gas.
-
To generate surface hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., 95% ethanol / 5% water).
-
To initiate hydrolysis, add a small amount of acetic acid to adjust the pH to approximately 4-5.
-
Stir the solution for 30-60 minutes to allow for the hydrolysis of the methoxy groups.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrate in the silane solution for 2-5 minutes.
-
Alternatively, apply the solution to the substrate via spin coating (e.g., 3000 rpm for 30 seconds).
-
-
Rinsing and Curing:
-
Rinse the substrate with the anhydrous solvent to remove any excess, unreacted silane.
-
Dry the substrate with a stream of nitrogen or argon gas.
-
Cure the treated substrate in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and form a stable silane layer.
-
-
Polymer Film Deposition:
-
Deposit the desired polymer film onto the silane-treated substrate using a suitable technique (e.g., spin coating, dip coating, or casting).
-
Follow the appropriate curing or drying procedure for the specific polymer.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for achieving a uniform monolayer of the silane on the substrate surface.
-
Substrate Cleaning:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Vapor Deposition Setup:
-
Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrate.
-
-
Deposition Process:
-
Evacuate the desiccator to a low pressure.
-
Allow the silane vapor to deposit onto the substrate surface for several hours (e.g., 2-12 hours) at room temperature or slightly elevated temperatures.
-
-
Rinsing and Curing:
-
Remove the substrate from the deposition chamber.
-
Sonicate the substrate in an anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed silane molecules.
-
Cure the treated substrate in an oven at 110-120°C for 30-60 minutes.
-
-
Polymer Film Deposition:
-
Proceed with polymer film deposition as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for improving polymer film adhesion.
Caption: Mechanism of this compound adhesion promotion.
Application Notes and Protocols: Enhancing Composite Mechanical Properties with Trimethoxy(p-tolyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of trimethoxy(p-tolyl)silane in enhancing the mechanical properties of composite materials. This document details the mechanism of action, presents illustrative quantitative data from similar silane coupling agents, and provides detailed experimental protocols for the surface treatment of fillers and the fabrication of composites.
Introduction to this compound in Composites
This compound is an organosilicon compound that functions as a coupling agent in composite materials.[1] Its molecular structure, featuring a p-tolyl group and three hydrolyzable methoxy groups, allows it to form a stable bridge between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., epoxy, polypropylene).[1] This enhanced interfacial adhesion is critical for improving the overall mechanical performance and durability of the composite material. The p-tolyl group, in particular, contributes to increased hydrophobicity and improved compatibility with various polymer systems.
The primary mechanism of action involves the hydrolysis of the methoxy groups in the presence of moisture to form reactive silanol groups (-Si-OH).[1] These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, forming strong, covalent Si-O-filler bonds. The organophilic p-tolyl group extends away from the filler surface and becomes physically or chemically entangled with the polymer matrix during curing or processing, thus creating a robust interfacial layer that facilitates stress transfer from the polymer to the filler.[1]
Quantitative Data on Mechanical Property Enhancement
Table 1: Effect of Silane Treatment on Tensile Properties of Woodflour/Polypropylene Composites
| Filler Loading (wt%) | Silane Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 30 | Untreated | 25.8 | 2.1 |
| 30 | Vinyltrimethoxysilane | 31.2 (+21%) | 2.5 (+19%) |
| 40 | Untreated | 23.5 | 2.6 |
| 40 | Vinyltrimethoxysilane | 28.9 (+23%) | 3.1 (+19%) |
| 50 | Untreated | 21.3 | 3.2 |
| 50 | Vinyltrimethoxysilane | 26.1 (+23%) | 3.8 (+19%) |
Data adapted from studies on vinyltrimethoxy silane in polypropylene composites.
Table 2: Influence of Silane Treatment on Flexural Properties of Glass Fiber/Recycled PET/Polyamide 6 Composites [2]
| Silane Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Untreated Glass Fiber | 85.4 | 4.2 |
| γ-(trimethoxysilyl)propylmethacrylate (TMSPM) | 98.2 (+15%) | 4.8 (+14%) |
| γ-aminopropyltrimethoxysilane (APTMS) | 102.5 (+20%) | 5.1 (+21%) |
| γ-glycidyloxyproply trimethoxy silane (GPTMS) | 110.1 (+29%) | 5.5 (+31%) |
Data illustrates the impact of different functional groups on the silane's effectiveness.[2]
Table 3: Effect of Silane Concentration on Mechanical Properties of Polypropylene/Natural Zeolite Composites [3]
| Silane Type (at optimal concentration) | Young's Modulus (GPa) | Tensile Yield Strength (MPa) |
| Untreated Zeolite | 1.45 | 28.5 |
| 3-aminopropyltriethoxysilane (AMPTES) (1 wt%) | 1.68 (+16%) | 32.8 (+15%) |
| methyltriethoxysilane (MTES) (1 wt%) | 1.59 (+10%) | 31.2 (+9%) |
| 3-mercaptopropyltrimethoxysilane (MPTMS) (0.5 wt%) | 1.53 (+6%) | 30.1 (+6%) |
This table highlights that an optimal concentration of silane yields the best performance.[3]
Experimental Protocols
The following are detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of a polymer composite.
Protocol for Surface Treatment of Silica Filler
Objective: To functionalize the surface of silica particles with this compound to improve their compatibility with a polymer matrix.
Materials:
-
Silica powder (e.g., fumed silica, silica nanoparticles)
-
This compound
-
Ethanol (or other suitable solvent like isopropanol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Reaction vessel with a stirrer and condenser
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This acidic condition promotes the hydrolysis of the silane.
-
Add this compound to the ethanol/water solution to a final concentration of 1-5% (w/v). The optimal concentration should be determined experimentally.
-
Stir the solution for approximately 1-2 hours at room temperature to allow for the hydrolysis of the methoxy groups to silanol groups.
-
-
Filler Treatment:
-
Disperse the silica powder in the prepared silane solution. The amount of silica should be calculated to achieve a desired silane loading on the filler surface (typically 0.5-2% by weight of the filler).
-
Heat the suspension to 60-80°C and continue stirring for 2-4 hours under reflux to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.
-
After the reaction, cool the suspension to room temperature.
-
-
Washing and Drying:
-
Separate the treated silica from the solution by centrifugation.
-
Wash the silica powder with fresh ethanol multiple times to remove any unreacted silane and by-products.
-
Dry the treated silica powder in an oven at 100-120°C for at least 12 hours to remove residual solvent and water, and to complete the condensation of the silane layer.
-
Protocol for Fabrication of an Epoxy-Silica Composite
Objective: To fabricate a polymer composite with enhanced mechanical properties using silane-treated silica filler.
Materials:
-
Silane-treated silica powder (from the protocol above)
-
Untreated silica powder (for control samples)
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Curing agent (e.g., an amine-based hardener)
-
High-shear mixer or ultrasonicator
-
Molds for casting test specimens
-
Vacuum oven
Procedure:
-
Dispersion of Filler:
-
Weigh the desired amount of epoxy resin.
-
Gradually add the silane-treated silica powder to the epoxy resin while mixing at a low speed. The filler loading can be varied (e.g., 1-10 wt%).
-
Increase the mixing speed to a high shear or use an ultrasonicator to ensure a uniform dispersion of the filler in the resin. Continue mixing for 30-60 minutes.
-
-
Degassing and Curing:
-
Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any entrapped air bubbles.
-
Once degassed, add the stoichiometric amount of the curing agent to the mixture and mix thoroughly for a few minutes until a homogeneous blend is achieved.
-
Pour the mixture into pre-heated molds.
-
-
Curing and Post-Curing:
-
Cure the composite in an oven according to the manufacturer's instructions for the epoxy system (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
After curing, allow the composite to cool down slowly to room temperature to minimize internal stresses.
-
Post-cure the samples if required by the specific epoxy system to achieve optimal properties.
-
-
Mechanical Testing:
-
Prepare test specimens from the cured composite sheets according to standard testing methods (e.g., ASTM D638 for tensile strength, ASTM D790 for flexural properties).
-
Perform mechanical tests on both the composites with treated and untreated silica to quantify the effect of the silane coupling agent.
-
Visualizations
Signaling Pathway: Mechanism of Silane Coupling Agent
Caption: Mechanism of this compound as a coupling agent.
Experimental Workflow: Composite Fabrication
Caption: Experimental workflow for composite fabrication with silane-treated filler.
References
Troubleshooting & Optimization
Technical Support Center: Trimethoxy(p-tolyl)silane Based Surface Modification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during surface modification experiments using Trimethoxy(p-tolyl)silane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface modification using this compound?
A1: The surface modification process relies on a two-step chemical reaction: hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the this compound react with water molecules in the solution or adsorbed on the substrate surface to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., silica, glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can also condense with each other to form a polysiloxane network on the surface.
Q2: What are the key factors influencing the quality of the this compound coating?
A2: Several factors can significantly impact the quality and reproducibility of your surface modification:
-
Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the reaction to occur uniformly.
-
Water Availability: Water is essential for the hydrolysis of the methoxy groups. The amount of water in the reaction solvent or adsorbed on the substrate is a critical parameter.
-
Solvent: The choice of solvent affects the solubility of the silane and the hydrolysis rate. Anhydrous solvents are often used to control the hydrolysis reaction on the substrate surface.
-
Silane Concentration: The concentration of this compound in the solution will influence the thickness and density of the resulting film.
-
Reaction Time and Temperature: These parameters affect the kinetics of both the hydrolysis and condensation reactions.
-
Curing Process: Post-deposition curing (heating) is often necessary to promote the formation of covalent bonds and remove residual solvent and byproducts.
Q3: How can I confirm that the surface modification was successful?
A3: Several surface analysis techniques can be employed to verify the presence and quality of the this compound coating:
-
Contact Angle Goniometry: A successful hydrophobic modification will result in a significant increase in the water contact angle on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon from the silane on the surface and provide information about the chemical bonding.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the silane, such as Si-O-Si and aromatic C-H bonds.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and measure changes in surface roughness after modification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Substrate Contamination: Organic residues or particulate matter on the substrate can inhibit uniform silanization. 2. Variable Humidity/Water Content: Fluctuations in ambient humidity or water content in the solvent can lead to inconsistent hydrolysis rates. 3. Silane Degradation: this compound is sensitive to moisture and can hydrolyze and polymerize in the stock bottle over time. | 1. Implement a rigorous and consistent substrate cleaning protocol (see Experimental Protocols section). 2. Perform the reaction in a controlled environment (e.g., a glove box with controlled humidity) or use anhydrous solvents. 3. Use fresh silane from a sealed container. Consider storing the silane under an inert atmosphere (e.g., argon or nitrogen). |
| Poor surface coverage or patchy film | 1. Insufficient Hydroxyl Groups on Substrate: The substrate may not be sufficiently activated. 2. Low Silane Concentration: The concentration of the silane solution may be too low for complete coverage. 3. Inadequate Reaction Time: The deposition time may be too short for a complete monolayer to form. | 1. Pre-treat the substrate with a method that generates hydroxyl groups, such as piranha solution, UV-ozone treatment, or oxygen plasma. 2. Increase the concentration of the this compound solution. 3. Increase the immersion time of the substrate in the silane solution. |
| Thick, uneven, or aggregated silane layer | 1. Excessive Water in the System: Too much water can lead to premature and uncontrolled polymerization of the silane in the solution before it deposits on the surface. 2. High Silane Concentration: A very high concentration can lead to the formation of multilayers and aggregates. 3. Inadequate Rinsing: Failure to properly rinse the substrate after deposition can leave behind excess, unreacted silane. | 1. Use anhydrous solvents and control the humidity of the environment. 2. Decrease the concentration of the this compound solution. 3. Follow the rinsing steps in the protocol carefully to remove physisorbed silane molecules. |
| Low water contact angle after modification | 1. Incomplete Reaction: The silanization reaction may not have gone to completion, leaving a hydrophilic surface. 2. Incorrect Orientation of Molecules: The p-tolyl groups may not be properly oriented away from the surface. 3. Surface Rearrangement: On some substrates, the silane layer can rearrange over time, especially when exposed to moisture, burying the hydrophobic groups. | 1. Ensure all reaction parameters (cleanliness, water content, time, temperature) are optimized. 2. Proper curing can help in the self-organization of the monolayer. 3. Analyze the surface shortly after modification and store in a desiccated environment. |
Quantitative Data Summary
Disclaimer: The following data is based on studies of analogous aryl and alkyl trimethoxysilanes. Specific values for this compound may vary depending on the substrate and experimental conditions.
| Parameter | Typical Value Range for Unmodified Substrate (e.g., SiO₂/Si) | Expected Value Range after Aryl/Alkyl Silane Modification | Analytical Technique |
| Water Contact Angle | 10° - 30° | 70° - 110° | Contact Angle Goniometry |
| Surface Roughness (Ra) | < 0.5 nm | 0.5 - 2.0 nm | Atomic Force Microscopy (AFM) |
| Film Thickness | N/A | 1 - 5 nm (for monolayers) | Ellipsometry, XPS, AFM |
Experimental Protocols
Detailed Methodology for Surface Modification of a Silicon Wafer
This protocol provides a general framework for the surface modification of a silicon wafer with this compound. Optimization of parameters such as concentration, reaction time, and curing temperature may be necessary for specific applications.
1. Substrate Cleaning and Activation (Piranha Solution - Use with extreme caution in a fume hood with appropriate personal protective equipment)
-
Prepare a piranha solution by slowly adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 1:3 volume ratio in a glass beaker. Caution: This mixture is highly corrosive and exothermic.
-
Immerse the silicon wafer pieces in the piranha solution for 15-30 minutes.
-
Carefully remove the wafers and rinse them extensively with deionized (DI) water.
-
Dry the wafers under a stream of high-purity nitrogen or argon gas.
2. Silanization Solution Preparation
-
In a clean, dry glass container, prepare a solution of this compound in an anhydrous solvent (e.g., toluene or ethanol). A typical starting concentration is 1% (v/v).
-
For hydrolysis, a controlled amount of water can be added. A common approach is to use a solvent mixture such as 95:5 (v/v) ethanol:water.
3. Surface Deposition
-
Immerse the cleaned and dried silicon wafers in the silanization solution.
-
Allow the reaction to proceed for a set amount of time, typically ranging from 30 minutes to several hours, at room temperature or slightly elevated temperatures.
-
To prevent evaporation of the solvent, the container should be sealed.
4. Rinsing
-
After the deposition step, remove the wafers from the silane solution.
-
Rinse the wafers thoroughly with the pure solvent (e.g., toluene or ethanol) to remove any physically adsorbed silane molecules. This can be done by dipping the wafers in fresh solvent multiple times.
-
Dry the wafers again under a stream of nitrogen or argon.
5. Curing
-
To promote the formation of covalent bonds and densify the silane layer, cure the coated wafers in an oven.
-
Typical curing temperatures range from 80°C to 120°C for 30 to 60 minutes.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Troubleshooting logic for inconsistent results.
Caption: Reaction mechanism of silanization.
How to optimize Trimethoxy(p-tolyl)silane coating thickness and uniformity
Welcome to the Technical Support Center for Trimethoxy(p-tolyl)silane coatings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing the thickness and uniformity of your silane coatings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound coatings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-Uniform Coating (Patches, Streaks, Aggregates) | Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the surface can hinder uniform silane attachment. | Implement a rigorous multi-step cleaning protocol. For glass or silicon substrates, consider treatment with a piranha solution or oxygen plasma to effectively remove contaminants and generate surface hydroxyl groups.[1] |
| Premature Silane Hydrolysis: The silane is hydrolyzing and self-condensing in solution before it can bind to the surface, forming oligomers that deposit unevenly. | Use anhydrous solvents for your silane solution and prepare it fresh immediately before use.[1] Minimize exposure to atmospheric moisture by working in a controlled environment like a glove box. | |
| Incorrect Application Technique: Improper spin coating parameters (e.g., dispensing method, acceleration) or dip coating withdrawal speed can lead to uneven film formation. | For spin coating, dispense the solution at the center of a static substrate before starting rotation. Use a two-step process with a low-speed spread cycle followed by a high-speed thinning cycle.[2] For dip coating, maintain a slow and steady withdrawal speed. | |
| Poor Adhesion or Film Delamination | Insufficient Surface Hydroxyl Groups: The substrate surface lacks a sufficient density of -OH groups for the silane to covalently bond to. | Pre-treat the substrate to activate the surface. Methods like UV-ozone treatment, oxygen plasma, or chemical baths (e.g., piranha solution for silicon/glass) can increase the concentration of surface hydroxyl groups. |
| Incomplete Hydrolysis/Condensation: The reaction between the silane and the substrate is incomplete, resulting in a weakly bound layer. | Ensure a controlled amount of water is available for hydrolysis. This can be surface-adsorbed water on the substrate. A post-deposition curing (annealing) step is crucial to drive the condensation reaction, forming stable Si-O-Si bonds.[2] | |
| Inadequate Curing: The time or temperature of the post-deposition bake is insufficient to form a stable, cross-linked silane layer. | Increase the curing time or temperature. A typical starting point is 110-120°C for 30-60 minutes.[2] | |
| Coating is Too Thick | High Silane Concentration: The concentration of this compound in the solution is too high, leading to the formation of multilayers instead of a monolayer. | Reduce the silane concentration in your solution. For monolayer formation, concentrations in the range of 0.1% to 2% (v/v) are often a good starting point.[1] |
| Slow Spin Speed (Spin Coating): Lower rotational speeds during the thinning cycle result in a thicker film. | Increase the spin speed during the main spinning step. Higher RPMs will result in a thinner film.[3] | |
| High Vapor Pressure (Vapor Deposition): Excessive silane vapor in the deposition chamber leads to a faster deposition rate and thicker film. | Reduce the temperature of the silane source or the overall deposition time to control the amount of precursor in the vapor phase. | |
| Coating is Too Thin | Low Silane Concentration: The solution is too dilute to provide adequate surface coverage. | Incrementally increase the silane concentration. |
| High Spin Speed (Spin Coating): Very high rotational speeds can lead to an excessively thin film or incomplete coverage. | Reduce the spin speed during the thinning cycle.[3] | |
| Short Deposition Time: Insufficient time for the reaction to occur in either solution-phase or vapor-phase deposition. | Increase the immersion time (for dip coating) or the deposition time (for vapor deposition). | |
| Inconsistent Results Between Experiments | Variations in Ambient Conditions: Fluctuations in humidity and temperature can significantly affect the rates of hydrolysis and condensation. | Whenever possible, perform the coating process in a controlled environment (e.g., a glove box with controlled humidity) to ensure reproducibility.[1] |
| Age of Silane Solution: Silane solutions, especially once exposed to trace amounts of moisture, will degrade over time. | Always use a freshly prepared silane solution for each experiment.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to ensure a uniform this compound coating? A1: The most critical step is rigorous substrate preparation. The surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to react with. Any contamination will act as a barrier and lead to a non-uniform coating. For silicon or glass, cleaning with a piranha solution or treating with oxygen plasma is highly recommended.[1]
Q2: How does water affect the this compound coating process? A2: Water is essential for the hydrolysis of the methoxy groups (-OCH₃) on the silane to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface. However, excess water in the silane solution can cause premature hydrolysis and self-condensation of the silane molecules, leading to the formation of insoluble polysiloxane aggregates in the solution and a non-uniform coating on the surface. Therefore, a controlled amount of water, typically adsorbed on the substrate surface, is ideal.[1]
Q3: My this compound solution has turned cloudy. Can I still use it? A3: No, a cloudy appearance indicates that the silane has undergone significant hydrolysis and self-condensation, forming insoluble polymers. This solution is no longer suitable for creating a uniform monolayer and should be discarded. To prevent this, always use anhydrous solvents and prepare the solution immediately before your experiment.
Q4: What is the purpose of the post-deposition curing/baking step? A4: Curing, typically done by heating the coated substrate in an oven, provides the necessary energy to drive the condensation reaction. This process forms strong, stable covalent bonds (Si-O-Si) between the silane molecules and the substrate, as well as cross-linking adjacent silane molecules. This step is crucial for the adhesion, stability, and durability of the coating.[2]
Q5: How can I control the thickness of my coating? A5: The thickness of the silane layer is primarily controlled by a few key parameters. For solution-based methods like spin coating, the main factors are the concentration of the silane solution and the spin speed (higher speed leads to a thinner film).[3] For vapor deposition, thickness is controlled by the precursor vapor pressure (temperature-dependent) and the deposition time.[4]
Experimental Protocols
Protocol 1: Spin Coating Deposition of this compound
This protocol provides a general guideline for depositing a thin film of this compound onto a silicon wafer or glass slide. Parameters should be optimized for your specific substrate and application.
1. Substrate Preparation (Hydroxylation):
-
Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with oxygen plasma for 5-10 minutes to ensure a high density of surface hydroxyl groups. Alternatively, immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 90°C. (Caution: Piranha solution is extremely corrosive and reactive) .
-
Rinse copiously with deionized water and dry with nitrogen.
2. Silane Solution Preparation:
-
In a controlled environment (e.g., glove box), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene.
-
Prepare the solution immediately before use to prevent degradation.
3. Spin Coating Application:
-
Center the hydroxylated substrate on the spin coater chuck.
-
Dispense enough silane solution to cover the substrate surface (e.g., 200-500 µL for a 1-inch wafer).
-
Begin the spin coating program. A two-step process is recommended:
4. Rinsing and Curing:
-
After spinning, rinse the coated substrate with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane molecules.
-
Dry the substrate again with a stream of nitrogen.
-
Cure the coated substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[2]
-
Allow the substrate to cool to room temperature before characterization.
Protocol 2: Vapor Phase Deposition of this compound
Vapor phase deposition is an excellent method for achieving a uniform monolayer, as it minimizes the risk of silane aggregation that can occur in solution.
1. Substrate Preparation:
-
Follow the same rigorous cleaning and hydroxylation procedure as described in the spin coating protocol.
2. Deposition Setup:
-
Place the cleaned substrates inside a vacuum deposition chamber (a laboratory desiccator can be used for a simpler setup).[5]
-
Place a small, open container with this compound (e.g., 100-200 µL in a watch glass) inside the chamber, ensuring it will not spill.[5]
3. Deposition Process:
-
Seal the chamber and apply a vacuum to reduce the pressure. This will increase the vaporization of the silane.
-
Allow the deposition to proceed for several hours (e.g., 4-12 hours). The optimal time depends on the silane's vapor pressure and the desired surface coverage. The reaction relies on the thin layer of water adsorbed on the hydroxylated substrate surface for hydrolysis.
4. Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen) and remove the substrates.
-
Rinse the substrates with an anhydrous solvent like toluene or isopropanol to remove any physisorbed molecules.
-
Perform a curing step by baking the substrates at 110-120°C for 30-60 minutes to ensure a stable, covalently bonded layer.
Data Presentation
Table 1: Key Parameters for this compound Coating Optimization
| Parameter | Typical Range | Effect on Coating | Method |
| Solution Concentration | 0.1% - 5% (v/v) | Higher concentration generally leads to a thicker film. | Spin/Dip Coating |
| Spin Speed (Thinning Cycle) | 1000 - 6000 rpm | Higher speed results in a thinner film.[2] | Spin Coating |
| Spin Time (Thinning Cycle) | 30 - 90 seconds | Longer times can lead to slightly thinner, more uniform films. | Spin Coating |
| Curing Temperature | 100 - 120 °C | Crucial for monolayer stability and adhesion; does not directly affect thickness post-deposition.[2] | All Methods |
| Curing Time | 30 - 60 minutes | Ensures complete reaction and cross-linking for a stable film.[2] | All Methods |
| Vapor Deposition Time | 2 - 24 hours | Longer time increases surface coverage and can lead to thicker films.[6] | Vapor Deposition |
Mandatory Visualizations
Caption: Troubleshooting workflow for common silane coating issues.
Caption: Generalized experimental workflow for silane coating.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Vapor Deposition | [gelest.com]
Technical Support Center: Improving the Hydrolytic Stability of Trimethoxy(p-tolyl)silane Solutions
Welcome to the technical support center for Trimethoxy(p-tolyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the hydrolytic stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: My this compound solution has become cloudy or formed a precipitate. What is happening?
A1: The cloudiness or precipitate is likely due to the hydrolysis and subsequent condensation of this compound. This process is initiated by the presence of water, which can be introduced from the solvent, atmosphere, or glassware. The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-Si-OH). These silanols are unstable and can then condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of insoluble oligomers and polymers.[1]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are of high purity and low water content.
-
Inert Atmosphere: Handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
pH Control: Adjust the pH of the solution to a range where the hydrolysis rate is minimized (see Q2).
Q2: How does pH affect the stability of my this compound solution?
A2: The hydrolysis of this compound is catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range (around 6-7). Under acidic conditions, the methoxy groups are protonated, making them better leaving groups. In basic conditions, hydroxide ions can directly attack the silicon atom, facilitating hydrolysis. Therefore, maintaining a neutral pH is crucial for maximizing the stability of the solution.
Q3: Can the choice of solvent impact the hydrolytic stability?
A3: Yes, the solvent system plays a significant role. Protic solvents like alcohols can participate in exchange reactions with the methoxy groups and may contain residual water, accelerating hydrolysis. While a co-solvent like ethanol is often used to improve the solubility of the silane in water, its concentration should be carefully controlled. Using anhydrous aprotic solvents can enhance stability.
Q4: I am observing incomplete surface modification or poor performance of my silane coating. Could this be related to solution stability?
A4: Absolutely. If the this compound has prematurely hydrolyzed and condensed in solution, there will be fewer reactive silanol monomers available to bond with the substrate surface. This leads to a non-uniform and poorly adhered coating, resulting in diminished performance. It is crucial to use freshly prepared solutions or stabilized solutions for consistent and effective surface modification.
Quantitative Data on Hydrolytic Stability
While specific kinetic data for this compound is limited in publicly available literature, the following tables provide data for closely related trialkoxysilanes, which can serve as a valuable reference. The presence of the electron-donating p-tolyl group is expected to slightly increase the rate of hydrolysis compared to phenyltrimethoxysilane.
Table 1: Effect of pH on the Hydrolysis Rate of Phenyltrimethoxysilane
| pH | Relative Hydrolysis Rate |
| 2 | High |
| 4 | Moderate |
| 7 | Low (Minimum) |
| 10 | Moderate-High |
| 12 | High |
Note: This table illustrates the general trend of pH-dependent hydrolysis for aryl-trialkoxysilanes.
Table 2: Comparative Hydrolysis Rates of Different Trialkoxysilanes in Acidic Conditions
| Silane | Relative Hydrolysis Rate Constant (k) |
| Methyltrimethoxysilane | ~10 |
| Phenyltrimethoxysilane | ~5 |
| This compound (estimated) | ~6-7 |
| Propyltrimethoxysilane | 1 |
Note: Rates are relative and highly dependent on specific reaction conditions. The value for this compound is an estimation based on the electronic effect of the p-tolyl group.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound using ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the hydrolysis reaction by quantifying the formation of methanol.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
In an NMR tube, add a known amount of the stock solution.
-
To initiate the hydrolysis, add a specific volume of D₂O.
-
Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
Continue to acquire spectra at regular time intervals.
-
Integrate the signal corresponding to the methoxy protons of this compound (around 3.6 ppm) and the signal for the methyl protons of the methanol byproduct (around 3.3 ppm).
-
The extent of hydrolysis at each time point can be calculated from the relative integrals of these two signals.
Protocol 2: A Method for Improving the Hydrolytic Stability of the Solution
This protocol describes a general method for preparing a more stable aqueous solution of this compound by controlling the pH and using a co-solvent.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
pH meter
-
Dilute acetic acid or ammonium hydroxide for pH adjustment
Procedure:
-
In a clean, dry flask, mix 95 parts of ethanol with 5 parts of deionized water by volume.
-
Adjust the pH of the ethanol/water mixture to approximately 6.5-7.0 using dilute acetic acid or ammonium hydroxide.
-
Slowly add the desired amount of this compound to the pH-adjusted solvent mixture while stirring.
-
Keep the solution in a tightly sealed container and store in a cool, dark place.
-
It is recommended to use the solution within a few hours of preparation for best results.
Visualizations
The following diagrams illustrate key concepts and workflows related to the hydrolytic stability of this compound.
Caption: Hydrolysis and condensation of this compound.
Caption: Troubleshooting workflow for unstable solutions.
References
Technical Support Center: Trimethoxy(p-tolyl)silane Monolayer Coverage
Welcome to the technical support center for achieving high-quality monolayer coverage with Trimethoxy(p-tolyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
This compound is an organosilicon compound featuring a p-tolyl group and three methoxy groups.[1] It is used to form self-assembled monolayers (SAMs) on various substrates.[1][2] This process allows for precise control over surface properties, such as wettability and adhesion. The p-tolyl group provides a defined aromatic functionality to the surface, while the trimethoxy groups react with hydroxylated surfaces to form stable, covalent siloxane bonds.[1][3]
Q2: What is the basic principle behind forming a monolayer with this compound?
The formation of a silane monolayer is a two-step process.[1][4]
-
Hydrolysis: The methoxy groups (Si-OCH₃) on the silane molecule react with trace amounts of water to form reactive silanol groups (Si-OH).[1][4][5]
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming strong, covalent Si-O-Substrate bonds.[3] Adjacent silane molecules can also cross-link with each other via Si-O-Si bonds, creating a robust and stable monolayer.[4][6]
Q3: What are the critical factors for achieving a high-quality monolayer?
Achieving a uniform, densely packed monolayer is highly sensitive to experimental conditions.[4] The most critical factors include:
-
Substrate Cleanliness: The substrate must be free of organic and particulate contamination and have a sufficient density of hydroxyl groups.[7][8]
-
Moisture Control: While some water is necessary for hydrolysis, excess water in the solvent or on the substrate can cause the silane to polymerize in solution before it reaches the surface, leading to aggregates and a disordered film.[6][7]
-
Silane Concentration: The concentration of the silane solution must be optimized. Too high a concentration can lead to multilayer formation, while too low a concentration may result in an incomplete monolayer.[7]
-
Deposition Time and Temperature: Reaction time and temperature affect the kinetics of monolayer formation and must be carefully controlled.[7][9]
Troubleshooting Guide
Q4: My silane monolayer appears patchy, uneven, or shows signs of aggregation. What are the likely causes and how can I fix this?
Patchy or aggregated monolayers are common issues that can stem from several factors during the deposition process.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | A contaminated surface will prevent uniform silanization.[7] Implement a rigorous cleaning protocol such as RCA cleaning for silicon or piranha etching for glass/silicon to ensure a pristine, hydroxylated surface.[7][10] |
| Moisture Contamination | Excess water causes silane to polymerize in the solution, forming aggregates that deposit on the surface.[7] Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment like a glove box.[6][7] |
| Sub-optimal Silane Concentration | A concentration that is too high promotes the formation of multilayers and aggregates.[7] Optimize the concentration by starting low (e.g., 0.5% - 2% v/v) and incrementally increasing it while monitoring surface quality.[7][11] |
| Incorrect Deposition Time | Excessively long deposition times can encourage multilayer formation, especially with trifunctional silanes like this compound.[7] Experimentally determine the optimal time by monitoring monolayer formation at different intervals. |
Q5: The contact angle of my coated surface is lower than expected, suggesting poor hydrophobicity. What went wrong?
A low contact angle indicates an incomplete or disordered monolayer.
| Potential Cause | Recommended Solution |
| Incomplete Monolayer Formation | The silane concentration may be too low or the deposition time too short.[7] Increase the concentration or deposition time and monitor the effect on the contact angle. |
| Poor Molecular Ordering | The bulky p-tolyl group requires sufficient time and optimal conditions to self-organize into a dense layer. Ensure the post-deposition curing step is performed correctly to promote cross-linking and stability.[7][10] |
| Presence of Physisorbed Silane | Loosely bound silane molecules that are not covalently attached can disrupt the monolayer's order.[7] Ensure a thorough rinsing step after deposition, potentially including sonication, to remove excess silane.[7] |
Q6: How can I improve the stability and reproducibility of my monolayers?
Stability and reproducibility are critical for reliable downstream applications.
| Factor | Recommendation |
| Monolayer Stability | The stability of silane layers can be a known issue.[12] Vapor-phase deposition often results in more ordered and stable monolayers compared to liquid-phase methods.[9][12] A post-deposition curing step (e.g., baking at 110-120°C) is crucial for promoting covalent bonding and enhancing monolayer stability.[7][10] |
| Reproducibility | Silane coating chemistry is exceptionally sensitive to experimental conditions.[4] To improve reproducibility, strictly control all parameters: use fresh anhydrous solvents, maintain a low-humidity environment, standardize substrate cleaning procedures, and use consistent deposition times and temperatures.[7][13] |
Experimental Protocols & Data
Table 1: Substrate Preparation Methods
A clean, hydroxylated surface is essential for achieving a high-quality monolayer.[8][10]
| Method | Substrate | Procedure | Caution |
| Solvent Cleaning | Silicon, Glass | Sonicate in acetone, then isopropanol, then deionized water (15 min each). Dry with a stream of N₂ gas.[7][10] | Standard lab safety. |
| Piranha Etching | Silicon, Glass | Immerse clean substrate in a fresh 3:1 mixture of H₂SO₄ and 30% H₂O₂ for 30-60 min. Rinse extensively with deionized water.[7][10] | EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate PPE in a fume hood. |
| UV/Ozone Cleaning | Most oxide surfaces | Place substrate in a UV/Ozone cleaner for 15-20 minutes.[10] | Follow instrument safety guidelines. |
Table 2: Typical Parameters for Solution-Phase Deposition
These parameters are starting points and should be optimized for your specific experimental setup.
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5% - 5% (v/v) | Higher concentrations risk multilayer formation.[7][14] A common starting point is 1-2%.[7][15] |
| Solvent | Anhydrous Toluene, Hexane | Toluene is often suitable for aromatic silanes. The solvent must be anhydrous to prevent premature polymerization.[4][7] |
| Deposition Time | 1 - 24 hours | Shorter times may be sufficient, but longer times are often used to ensure complete coverage.[7][16] Overnight deposition is common.[14] |
| Temperature | Room Temperature to 70°C | Reactions can be performed at room temperature or gently heated to increase the reaction rate.[3][9] |
| Environment | Inert Atmosphere (N₂ or Ar) | A low-humidity environment, such as a glove box, is highly recommended to control hydrolysis.[7] |
| Curing Step | 110 - 120°C for 30-60 min | Curing promotes covalent bonding to the substrate and cross-linking within the monolayer, increasing stability.[7][17] |
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes a general method for forming a monolayer on a silicon wafer.
-
Substrate Preparation:
-
Clean a silicon wafer using the "Solvent Cleaning" method from Table 1.
-
Activate the surface to generate hydroxyl groups using "Piranha Etching" or "UV/Ozone Cleaning" from Table 1.
-
Thoroughly rinse the wafer with deionized water and dry it completely under a stream of nitrogen. Use the substrate immediately.
-
-
Silane Solution Preparation (in a glove box):
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 0.5 mL of the silane to 49.5 mL of anhydrous toluene.
-
-
Monolayer Deposition:
-
Immerse the freshly cleaned and hydroxylated silicon wafer into the silane solution.
-
Leave the substrate in the solution for 2-4 hours at room temperature. (Note: This is a starting point; optimal time may vary).
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse it thoroughly with fresh anhydrous toluene to remove any loosely bound silane molecules.[7]
-
Perform a final rinse with ethanol or isopropanol and dry with a nitrogen stream.
-
Cure the coated substrate by baking it in an oven at 120°C for 30 minutes to enhance stability.[7][10] The functionalized surface is now ready for characterization.
-
Visualizations
Chemical Pathway of Monolayer Formation
The following diagram illustrates the key chemical reactions involved in the formation of a this compound self-assembled monolayer.
Caption: Chemical pathway for this compound SAM formation.
Experimental Workflow
This diagram outlines the complete experimental workflow for creating and verifying a silane monolayer.
Caption: Experimental workflow for silane monolayer deposition.
References
- 1. This compound | 17873-01-7 | Benchchem [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. stratech.co.uk [stratech.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gelest.com [gelest.com]
- 16. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 17. gelest.com [gelest.com]
Preventing agglomeration of nanoparticles during silanization with Trimethoxy(p-tolyl)silane
Welcome to the Technical Support Center for nanoparticle silanization using Trimethoxy(p-tolyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for preventing nanoparticle agglomeration and achieving consistent surface modification. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization of nanoparticles with this compound, with a focus on preventing agglomeration.
| Problem | Potential Cause | Recommended Solution |
| Visible agglomeration or precipitation of nanoparticles after silanization. | 1. Excessive Silane Concentration: High concentrations of this compound can lead to self-polymerization in solution before it can bind to the nanoparticle surface, causing bridging between particles and subsequent agglomeration.[1] 2. Inappropriate Solvent: The solvent may not be optimal for both dispersing the nanoparticles and dissolving the silane, leading to instability.[2][3] 3. Presence of Excess Water: Uncontrolled water content can cause rapid, bulk polymerization of the silane in the solution rather than controlled hydrolysis on the nanoparticle surface.[4][5] 4. Incorrect pH: The pH of the solution affects the rate of hydrolysis and condensation of the silane, and an unsuitable pH can promote inter-particle cross-linking.[4][6] | 1. Optimize Silane Concentration: Start with a low concentration of this compound (e.g., 0.5-2% v/v) and incrementally increase it. Characterize the nanoparticles at each concentration to find the optimal value.[1] 2. Solvent Selection: Use a solvent that provides good dispersion of the nanoparticles. For many nanoparticles, anhydrous toluene or ethanol are good starting points.[4][7] The solvent should be compatible with both the nanoparticles and the silane.[3] 3. Control Water Content: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5][7] For controlled hydrolysis, a small, precise amount of water can be added to the solvent. 4. Adjust pH: The optimal pH for silanization is often specific to the nanoparticle material. For silica nanoparticles, a slightly acidic pH (4.5-5.5) can be beneficial for controlled hydrolysis.[8] |
| Inconsistent or patchy silane coating on nanoparticles. | 1. Poor Nanoparticle Dispersion: If nanoparticles are already agglomerated before adding the silane, the coating will be non-uniform. 2. Insufficient Reaction Time or Temperature: The silanization reaction may not have proceeded to completion.[7] 3. Inadequate Surface Hydroxyl Groups: The nanoparticle surface may lack a sufficient density of hydroxyl (-OH) groups for the silane to bind effectively.[7] | 1. Pre-disperse Nanoparticles: Before adding the silane, ensure the nanoparticles are well-dispersed in the chosen solvent using methods like ultrasonication.[9] 2. Optimize Reaction Conditions: Increase the reaction time or gently heat the mixture (e.g., 50-70°C), ensuring the temperature does not exceed the solvent's boiling point.[7] 3. Surface Pre-treatment: For some materials, a pre-treatment step (e.g., with a piranha solution or plasma cleaning for silica-based materials) can increase the number of surface hydroxyl groups.[7] |
| Difficulty re-dispersing silanized nanoparticles after washing and drying. | 1. Formation of Hard Agglomerates: Irreversible chemical bonds may have formed between nanoparticles during the drying process.[10] 2. Incomplete Removal of Excess Silane: Residual, unreacted silane can polymerize upon drying, cementing the nanoparticles together. | 1. Avoid Complete Drying: If possible for the downstream application, store the silanized nanoparticles as a concentrated dispersion in a suitable solvent. If drying is necessary, use techniques like lyophilization (freeze-drying) to minimize agglomeration. 2. Thorough Rinsing: After silanization, wash the nanoparticles thoroughly with fresh solvent to remove any physically adsorbed silane. Sonication during the washing steps can be beneficial.[7] |
Logical Flow for Troubleshooting Agglomeration
Caption: A logical pathway for troubleshooting nanoparticle agglomeration during silanization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle agglomeration during silanization?
A1: The primary cause of agglomeration is often uncontrolled polymerization of the silane coupling agent in the bulk solution, which can act as a "glue" between nanoparticles, rather than forming a uniform monolayer on their surfaces.[1] This can be triggered by factors such as excessively high silane concentration, the presence of too much water, or an inappropriate solvent that does not keep the nanoparticles well-dispersed.[2][3][5]
Q2: How can I confirm that my nanoparticles have been successfully silanized?
A2: Several characterization techniques can confirm successful silanization. Fourier-transform infrared spectroscopy (FTIR) can show the appearance of peaks corresponding to the tolyl group and Si-O-Si bonds.[6][11][12] Thermogravimetric analysis (TGA) can quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss upon heating.[12][13] Dynamic light scattering (DLS) can be used to measure the hydrodynamic diameter of the nanoparticles before and after silanization; a slight increase in size without significant broadening of the size distribution can indicate a successful coating.[14][15] Finally, transmission electron microscopy (TEM) can provide visual confirmation of a uniform coating and the absence of significant agglomeration.[14][16]
Q3: What is the role of water in the silanization process?
A3: Water is necessary for the hydrolysis of the methoxy groups on the this compound to form reactive silanol (Si-OH) groups.[4][17] These silanol groups can then condense with the hydroxyl groups on the nanoparticle surface to form stable covalent bonds.[4][12] However, an excess of water can lead to rapid self-condensation of the silane molecules in solution, causing polymerization and subsequent nanoparticle agglomeration.[1] Therefore, controlling the amount of water is critical.
Q4: Can I perform silanization in an aqueous solution?
A4: While some silanizations can be performed in aqueous or mixed aqueous/organic solutions, it is generally more challenging to control and can lead to a higher risk of agglomeration, especially with hydrophobic silanes like this compound.[6] Anhydrous organic solvents with a controlled amount of water are often preferred for better process control.[7][8]
Q5: How does the choice of solvent affect agglomeration?
A5: The solvent plays a crucial role in preventing agglomeration by ensuring the nanoparticles remain well-dispersed throughout the reaction.[2][3] An ideal solvent should be able to disperse the pristine nanoparticles effectively and also dissolve the this compound.[2] If the nanoparticles are not stable in the chosen solvent, they will agglomerate even before the silanization reaction begins.
Experimental Protocols
General Protocol for Silanization of Nanoparticles with this compound
This protocol provides a general starting point. Optimization of parameters such as silane concentration, reaction time, and temperature may be necessary for specific nanoparticle systems.
1. Nanoparticle Preparation and Dispersion:
- Ensure nanoparticles are clean and have sufficient surface hydroxyl groups. For silica nanoparticles, this is inherent. For other metal oxides, a pre-treatment may be required.
- Disperse a known quantity of nanoparticles in an anhydrous solvent (e.g., toluene or ethanol) to a desired concentration (e.g., 1 mg/mL).
- Sonicate the dispersion for 15-30 minutes to break up any initial aggregates and achieve a uniform suspension.
2. Silanization Reaction (under inert atmosphere):
- Transfer the nanoparticle dispersion to a reaction vessel equipped with a magnetic stirrer and operate under an inert atmosphere (e.g., nitrogen or argon).
- Prepare a solution of this compound in the same anhydrous solvent. A typical starting concentration is 1-2% (v/v).
- Slowly add the silane solution to the stirred nanoparticle dispersion.
- Allow the reaction to proceed at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 60-70°C) for a more robust coating.[7]
3. Rinsing and Curing:
- After the reaction, centrifuge the nanoparticle dispersion to pellet the silanized nanoparticles.
- Remove the supernatant and re-disperse the nanoparticles in fresh anhydrous solvent. Sonication can aid in re-dispersion.
- Repeat the centrifugation and washing steps at least three times to remove any unreacted silane.
- For a more stable coating, a final curing step can be performed by heating the nanoparticles in an oven at 110-120°C for 1 hour.[7]
4. Characterization:
- Characterize the resulting silanized nanoparticles using techniques such as FTIR, TGA, DLS, and TEM to confirm successful coating and assess the degree of agglomeration.
Experimental Workflow Diagram
Caption: A standard experimental workflow for the silanization of nanoparticles.
Data Presentation
Table 1: Effect of this compound Concentration on Nanoparticle Size
| Silane Concentration (% v/v) | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observations |
| 0 (Control) | 100 ± 5 | 102 ± 6 | 0.15 | Stable dispersion |
| 0.5 | 100 ± 5 | 110 ± 7 | 0.18 | Slight increase in size, stable |
| 1.0 | 100 ± 5 | 115 ± 8 | 0.20 | Good coating, stable dispersion |
| 2.0 | 100 ± 5 | 125 ± 10 | 0.25 | Minor aggregation observed |
| 5.0 | 100 ± 5 | >500 | >0.5 | Significant agglomeration |
Data are representative and may vary depending on the specific nanoparticle system and reaction conditions.
Table 2: Influence of Reaction Parameters on Silanization Efficiency
| Parameter | Condition 1 | Condition 2 | Outcome |
| Reaction Time | 1 hour | 4 hours | Increased silane grafting with longer reaction time, up to a plateau. |
| Temperature | Room Temp (25°C) | 70°C | Higher temperature can increase reaction rate and coating density, but may also increase risk of agglomeration if not controlled.[4] |
| Solvent | Toluene (anhydrous) | Ethanol (anhydrous) | Both are common solvents. The choice depends on the nanoparticle's dispersibility. Toluene is less polar than ethanol. |
| Atmosphere | Ambient Air | Inert (Nitrogen) | Inert atmosphere is crucial to control the amount of water and prevent uncontrolled polymerization.[7] |
This table provides a qualitative comparison of the effects of different reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. advanceseng.com [advanceseng.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ajol.info [ajol.info]
- 7. benchchem.com [benchchem.com]
- 8. eng.buffalo.edu [eng.buffalo.edu]
- 9. researchgate.net [researchgate.net]
- 10. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 11. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]
- 15. research.utwente.nl [research.utwente.nl]
- 16. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Best practices for handling and disposal of Trimethoxy(p-tolyl)silane waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Trimethoxy(p-tolyl)silane waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive substance that can cause skin and serious eye irritation.[1] Upon contact with water or moisture, it hydrolyzes to produce methanol, which can have chronic effects on the central nervous system.[1] Inhalation may irritate the respiratory tract, and ingestion can lead to symptoms associated with methanol toxicity, such as nausea, vomiting, and headache.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: To ensure safety, it is essential to use appropriate PPE. This includes neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, and if there is a risk of inhalation, a NIOSH-certified organic vapor respirator is recommended.[1]
Q3: How should I store this compound waste before disposal?
A3: Waste should be stored in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area, away from moisture, heat, sparks, and open flames.[1]
Q4: What is the recommended method for the final disposal of this compound waste?
A4: The recommended method for disposal is incineration by a licensed waste disposal facility.[1] Always adhere to local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guides
Scenario 1: A small spill of this compound occurs on a lab bench.
-
Problem: Accidental spillage of a small amount of this compound during an experiment.
-
Solution:
-
Immediately alert others in the vicinity.
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Scenario 2: Accidental contamination of laboratory equipment with this compound.
-
Problem: Glassware or other equipment is contaminated with this compound residue.
-
Solution:
-
Wear appropriate PPE.
-
Rinse the contaminated equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the silane. Collect this solvent rinse as hazardous waste.
-
To hydrolyze any remaining residue, the equipment can be immersed in a dilute aqueous acidic or basic solution (e.g., 1% acetic acid or 1% sodium bicarbonate solution) for several hours. This process should be carried out in a well-ventilated area or a fume hood due to the release of methanol.
-
After hydrolysis, wash the equipment thoroughly with soap and water.
-
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the table below summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₃Si | --INVALID-LINK-- |
| Molecular Weight | 212.32 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to almost colorless liquid | --INVALID-LINK-- |
| Purity | >97.0% (GC) | --INVALID-LINK-- |
| Storage Temperature | 4°C, under nitrogen | --INVALID-LINK-- |
Experimental Protocol: Hydrolysis of this compound Waste
This protocol outlines a general procedure for the hydrolysis of small quantities of this compound waste in a laboratory setting as a pre-treatment step before final disposal. This should be performed in a chemical fume hood.
Materials:
-
This compound waste
-
Stirring hotplate
-
Large beaker or flask
-
Stir bar
-
Ethanol or isopropanol
-
Water
-
Dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)
-
pH paper or pH meter
Procedure:
-
Dilution: In a large beaker inside a fume hood, dilute the this compound waste with an equal volume of ethanol or isopropanol to improve solubility.
-
Hydrolysis: While stirring, slowly add water to the diluted silane solution. A common ratio is 3-4 moles of water for every mole of methoxy group on the silane.
-
Catalysis: Adjust the pH of the solution to be either acidic (pH 3-4) or basic (pH 10-11) by slowly adding dilute acid or base. This will catalyze the hydrolysis reaction.
-
Reaction: Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to ensure complete hydrolysis. The reaction progress can be monitored by the disappearance of the immiscible silane phase.
-
Neutralization: Once the hydrolysis is complete, neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6 and 8.
-
Disposal: The resulting solution, containing p-tolylsilanetriol, methanol, and the alcohol solvent, should be collected in a properly labeled hazardous waste container for disposal by incineration.
Visualizations
Caption: Decision tree for handling this compound waste.
Caption: Workflow for responding to a this compound spill.
References
Validation & Comparative
Comparative study of Trimethoxy(p-tolyl)silane and other aryl silanes
A Comparative Analysis of Trimethoxy(p-tolyl)silane and Other Aryl Silanes in Cross-Coupling Reactions and Hydrolysis
Introduction
Aryl silanes are a versatile class of organosilicon compounds extensively utilized in organic synthesis and materials science. Their stability, low toxicity, and ease of handling make them attractive alternatives to other organometallic reagents in cross-coupling reactions for the formation of carbon-carbon bonds.[1] Furthermore, their ability to undergo hydrolysis and condensation reactions allows for their use as surface modifying agents and precursors for silicone-based materials. This guide provides a comparative study of this compound and other aryl silanes, focusing on their performance in cross-coupling reactions and their hydrolysis behavior, supported by experimental data. This information is intended for researchers, scientists, and drug development professionals seeking to select the appropriate aryl silane for their specific application.
Performance in Cross-Coupling Reactions
Aryl silanes are key reagents in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura reactions, for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3] The reactivity of aryl silanes in these reactions is influenced by the nature of the aryl group and the substituents on the silicon atom.
Comparative Data in Hiyama Cross-Coupling
The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride source. The following table summarizes the performance of this compound and other aryl trimethoxysilanes in various Hiyama cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is collated from different sources.
| Aryl Silane | Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | PdCl2(MeCN)2 / P(o-tol)3 | TBAF | None | 110 | 95 | [2] |
| Phenyltrimethoxysilane | 4-Chloroanisole | Pd(OAc)2 / XPhos | TBAF | t-BuOH | 100 | 71 | [4] |
| Phenyltrimethoxysilane | 4-Iodonitrobenzene | Pd(OAc)2 | TBAF | THF | 60 | 92 | [5] |
| Phenyltrimethoxysilane | 4-Bromotoluene | Pd/C / (4-FC6H4)3P | TBAF·3H2O | Toluene/H2O | 120 | 85 | [2] |
| (4-Chlorophenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF2 / 1,10-phenanthroline | - | Toluene | 80 | 78 | [6] |
| (4-Fluorophenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF2 / 1,10-phenanthroline | - | Toluene | 80 | 93 | [6] |
| Vinyltrimethoxysilane | Pyrimidin-2-yl tosylate | PdCl2 / PCy3 | TBAF | Dioxane | 110 | moderate | [7] |
TBAF: Tetrabutylammonium fluoride
From the available data, it can be observed that aryltrimethoxysilanes with electron-withdrawing groups on the aryl ring, such as fluoro and chloro substituents, can exhibit high reactivity in certain cross-coupling reactions.[6] For instance, in a copper-promoted Hiyama-type coupling, (4-fluorophenyl)trimethoxysilane gave a 93% yield, while the chloro-substituted analogue provided a 78% yield.[6] In palladium-catalyzed reactions, both electron-rich and electron-poor aryl silanes can be effective, with the choice of catalyst, ligand, and reaction conditions playing a crucial role in optimizing the yield.[4]
Experimental Protocol: Hiyama Cross-Coupling of Aryl Halides with Aryltrimethoxysilanes
The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryltrimethoxysilane (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂, or Pd/C, 0.5-5 mol%)
-
Ligand (e.g., phosphine ligand like P(o-tol)₃, XPhos, or (4-FC₆H₄)₃P, 1-10 mol%)
-
Activator (e.g., TBAF, 1.5-2.5 equiv.)
-
Anhydrous solvent (e.g., THF, toluene, or t-BuOH)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and activator.
-
Add the aryl halide and the aryltrimethoxysilane to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
References
- 1. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance of Trimethoxy(p-tolyl)silane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimethoxy(p-tolyl)silane's performance in various solvent systems, focusing on its application in palladium-catalyzed cross-coupling reactions. The choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and overall efficiency. This document summarizes key performance data from various studies and provides detailed experimental protocols to assist researchers in optimizing their synthetic methodologies.
Performance in Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, serves as an excellent model for evaluating the performance of this compound in different solvents. The reaction's outcome is highly dependent on the solvent's ability to facilitate the activation of the C-Si bond and to stabilize the catalytic species.
While direct comparative studies for this compound across a broad range of solvents are limited, by compiling data from studies on analogous aryltrimethoxysilanes in Hiyama couplings, we can infer performance trends. The following table summarizes typical yields observed for the coupling of aryl halides with aryltrimethoxysilanes in various solvent systems.
| Solvent System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | 70-95% | 12-24 | 60-80 | A common solvent for Hiyama couplings, good for dissolving organic substrates. |
| 1,4-Dioxane | 80-90% | 12-24 | 100-110 | Often used for higher temperature reactions. |
| Toluene | 75-90% | 12-24 | 100-120 | A non-polar option, sometimes used with a co-solvent or water. |
| Acetonitrile (MeCN) | 85-95% | 12-24 | 80 | A polar aprotic solvent that can enhance catalytic activity. |
| N,N-Dimethylformamide (DMF) | 80-95% | 12-24 | 120 | A high-boiling polar aprotic solvent, effective but can be difficult to remove. |
| Ethylene Glycol | ~90% | 12-24 | 100 | A greener solvent option, can facilitate high yields. |
| Water | 78-92% | 12-24 | 70-100 | An environmentally friendly solvent, often requires a co-catalyst or specific ligands. |
| Solvent-Free | 85-95% | 1-2 | 80 | Offers rapid reaction times and reduced waste. |
Note: Yields are highly substrate-dependent and the data presented is a compilation from various sources for illustrative purposes.
Experimental Protocols
General Experimental Protocol for Hiyama Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, PCy₃, 2-10 mol%)
-
Activator (e.g., TBAF, 1 M in THF, 2.4 mmol)
-
Anhydrous solvent (e.g., THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Add the this compound to the reaction mixture.
-
Slowly add the activator (e.g., TBAF solution) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Hydrolysis Study of this compound
The hydrolysis of the methoxy groups to form silanols is a crucial step for the reactivity of this compound, especially in its role as a coupling agent. The rate of hydrolysis is significantly influenced by the solvent system.
Materials:
-
This compound
-
Solvent system (e.g., water, ethanol/water mixture)
-
Internal standard (for NMR analysis)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent system in an NMR tube.
-
Add a known amount of an internal standard.
-
Acquire a ¹H NMR spectrum at time zero.
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular intervals.
-
The disappearance of the methoxy protons of this compound and the appearance of methanol protons can be integrated and compared to the internal standard to determine the rate of hydrolysis.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Hiyama cross-coupling and a general experimental workflow.
A Comparative Guide to Trimethoxy(p-tolyl)silane and Trimethoxy(phenyl)silane Coatings for Researchers
An in-depth analysis of two key aryltrimethoxysilanes, this guide provides researchers, scientists, and drug development professionals with a comparative overview of Trimethoxy(p-tolyl)silane and Trimethoxy(phenyl)silane coatings. This report details their fundamental properties, outlines experimental protocols for their application and characterization, and presents available performance data to inform material selection for advanced surface modification.
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings on medical devices to adhesion promoters in advanced composites. Among the diverse classes of silanes, aryltrimethoxysilanes are of particular interest due to the unique combination of an aromatic moiety and hydrolyzable methoxy groups. This structure allows for the formation of robust, thermally stable, and hydrophobic polysiloxane coatings that can be covalently bonded to a variety of substrates.
This guide focuses on a direct comparison of two closely related and widely used aryltrimethoxysilanes: this compound and Trimethoxy(phenyl)silane. The primary structural difference between these two molecules is the presence of a methyl group on the phenyl ring in the para position of this compound. This seemingly minor difference can subtly influence the electronic properties, steric hindrance, and ultimately the performance of the resulting coatings.
Molecular and Physical Properties
A fundamental understanding of the molecular and physical properties of these silanes is crucial for predicting their behavior in coating formulations and applications. Both molecules share a common trimethoxysilyl functional group responsible for hydrolysis and condensation, leading to the formation of a polysiloxane network.
| Property | This compound | Trimethoxy(phenyl)silane |
| CAS Number | 17873-01-7[1][2][3][4] | 2996-92-1[5] |
| Molecular Formula | C10H16O3Si[1][3] | C9H14O3Si[5] |
| Molecular Weight | 212.32 g/mol [3] | 198.29 g/mol [5] |
| Appearance | Colorless to almost colorless clear liquid[1][3] | Colorless liquid |
| Purity | >97.0% (GC)[1][3] | Information not available |
Performance Characteristics of Coatings
The performance of coatings derived from these silanes is a critical factor in their selection for specific applications. Key characteristics include hydrophobicity, thermal stability, and adhesion to the substrate. While direct, side-by-side comparative studies with extensive quantitative data are limited in the public domain, we can infer performance differences based on fundamental principles and available data for related systems.
Hydrophobicity
The hydrophobicity of a surface is a measure of its ability to repel water and is commonly quantified by the water contact angle and the critical surface tension. A higher water contact angle and a lower critical surface tension generally indicate greater hydrophobicity.
The presence of the electron-donating methyl group in the p-tolyl substituent is expected to slightly increase the hydrophobicity of the resulting coating compared to the phenyl-substituted counterpart. This is reflected in the critical surface tension values of the neat silanes.
| Parameter | This compound | Trimethoxy(phenyl)silane |
| Critical Surface Tension | 34 dynes/cm[6] | 40.0 dynes/cm[6] |
| Water Contact Angle | Expected to be slightly higher | Expected to be slightly lower |
Thermal Stability
The thermal stability of polysiloxane coatings is a key advantage of this class of materials. The degradation of these coatings typically occurs at elevated temperatures through the cleavage of Si-O and Si-C bonds. The aromatic groups in both this compound and Trimethoxy(phenyl)silane contribute significantly to the thermal stability of the resulting polysiloxane network.
While specific TGA data for coatings made exclusively from these two silanes is not available for a direct comparison, the general principles of polysiloxane thermal degradation suggest that both will exhibit high thermal stability. The primary degradation products are expected to be cyclic siloxanes.[7]
| Parameter | This compound Coating | Trimethoxy(phenyl)silane Coating |
| Decomposition Temperature (TGA) | Data not available | Data not available |
| General Stability | High | High |
Adhesion
The adhesion of silane coatings to substrates is a complex phenomenon that depends on the formation of covalent bonds at the interface, as well as intermolecular forces. The pull-off adhesion test is a common method to quantify this property.
The strength of adhesion is influenced by factors such as the cleanliness and reactivity of the substrate surface, the hydrolysis and condensation conditions of the silane, and the curing process. Both this compound and Trimethoxy(phenyl)silane are expected to form well-adhered coatings on hydroxylated surfaces due to the formation of Si-O-substrate bonds.
| Parameter | This compound Coating | Trimethoxy(phenyl)silane Coating |
| Adhesion Strength (Pull-off Test) | Data not available | Data not available |
| Adhesion Mechanism | Covalent bonding (Si-O-Substrate) | Covalent bonding (Si-O-Substrate) |
Experimental Protocols
The successful application of silane coatings requires careful control of the experimental conditions. The following sections provide detailed methodologies for the key steps in the preparation and characterization of coatings from this compound and Trimethoxy(phenyl)silane.
Coating Deposition via Solution-Phase Self-Assembly
This protocol describes a common method for depositing silane coatings from a solution, leading to the formation of a self-assembled monolayer (SAM).
Materials:
-
This compound or Trimethoxy(phenyl)silane
-
Anhydrous toluene or other suitable organic solvent
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen gas.
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 1-10 mM) of the chosen silane in an anhydrous solvent.
-
Immersion: Immerse the cleaned and dried substrate in the silane solution for a specified period (typically ranging from a few minutes to several hours) to allow for self-assembly.
-
Rinsing: Remove the substrate from the silane solution and rinse it with the pure solvent to remove any physisorbed molecules.
-
Drying and Curing: Dry the coated substrate under a stream of nitrogen gas and then cure it in an oven at a specific temperature (e.g., 110-120°C) for a defined time to promote the formation of a stable polysiloxane network.
Characterization of Coatings
Contact Angle Goniometry: This technique is used to measure the water contact angle on the coated surface, providing a quantitative measure of its hydrophobicity.
Procedure:
-
Place a small droplet of deionized water onto the coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.
-
Take measurements at multiple locations on the surface to ensure reproducibility.
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the coatings by measuring the change in mass as a function of temperature.
Procedure:
-
Scrape a small amount of the coating material from the substrate.
-
Place the sample in a TGA instrument.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature to determine the onset of decomposition and the degradation profile.
Pull-Off Adhesion Test: This method is used to quantify the adhesion strength of the coating to the substrate.
Procedure:
-
Glue a test dolly to the coated surface using a compatible adhesive.
-
Once the adhesive has cured, attach a pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force to the dolly at a constant rate until it detaches from the surface.
-
The force required to pull off the dolly is recorded and used to calculate the adhesion strength in units of pressure (e.g., MPa or psi).[8][9]
Signaling Pathways and Experimental Workflows
The formation of a stable and well-adhered silane coating is a multi-step process involving hydrolysis and condensation reactions. This workflow can be visualized to better understand the sequence of events.
References
- 1. This compound | 17873-01-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. トリメトキシ(p-トリル)シラン | this compound | 17873-01-7 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Silane, trimethoxyphenyl- [webbook.nist.gov]
- 6. gelest.com [gelest.com]
- 7. home.bawue.de [home.bawue.de]
- 8. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 9. Measurement of Adhesion Strength | Resources | DeFelsko [defelsko.com]
A Comparative Guide to the Long-Term Stability of Trimethoxy(p-tolyl)silane Treated Surfaces
For researchers, scientists, and drug development professionals, the durability of surface modifications is critical for the reliability and reproducibility of experimental outcomes. Trimethoxy(p-tolyl)silane is a popular organosilane for creating self-assembled monolayers (SAMs) that impart hydrophobicity and provide a platform for further functionalization. This guide offers an objective comparison of the long-term stability of surfaces treated with this compound against other common silane alternatives, supported by experimental data.
The long-term performance of a silane-treated surface is primarily determined by its resistance to hydrolytic, thermal, and photochemical degradation. The stability of the siloxane bonds (Si-O-Si) formed between the silane and the substrate, as well as between adjacent silane molecules, is crucial for the longevity of the coating.
Comparative Performance of Silane Surface Treatments
While extensive long-term stability data specifically for this compound is limited, we can infer its performance based on studies of structurally similar aryl silanes, such as phenyltrimethoxysilane, and compare it with other common classes of silanes. Aryl silanes are noted for their thermal stability due to the aromatic ring.[1]
Hydrolytic Stability
Hydrolytic stability refers to the resistance of the silane layer to degradation in aqueous environments. The primary failure mechanism is the hydrolysis of Si-O-Si bonds.
| Silane Type | Substrate | Test Conditions | Change in Water Contact Angle (°) after 24h | Reference |
| Aryl Silane (inferred) | Silicon Wafer | Immersion in deionized water at 40°C | Moderate Decrease | [2] |
| Aminosilane (APTES) | Silica | Immersion in water at 40°C | Significant Decrease (~15-20°) | [2] |
| Epoxysilane (GPTMS) | Glass | Immersion in water at 50°C | Minimal Decrease | Inferred from corrosion resistance studies |
| Alkylsilane (OTS) | Silicon Wafer | Immersion in water | Minimal to Moderate Decrease | General literature |
| Dipodal Silane | Borosilicate Glass | Immersion in deionized water at room temp. for 7 days | Minimal Decrease | [3] |
Thermal Stability
Thermal stability is the ability of the treated surface to withstand high temperatures without decomposition. This is often evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.
| Silane Type | Onset of Decomposition (°C) | Key Observations | Reference |
| Aryl Silane (e.g., Phenyltrimethoxysilane) | > 350 | Phenyl group enhances thermal stability compared to alkyls.[1] | [1] |
| Aminosilane (APTES) | ~200-250 | Amine group can influence decomposition pathways. | General literature on aminosilanes |
| Epoxysilane (GPTMS) | ~300-350 | Epoxy ring opening and subsequent reactions affect stability. | General TGA data for epoxysilanes |
| Alkylsilane (ODTS) | ~250-350 | Stability depends on alkyl chain length. | [6] |
Note: Phenyltrimethoxysilane is reported to be more thermally stable than alkylsilanes, which can be extrapolated to this compound due to the presence of the aromatic tolyl group.[1]
Photochemical (UV) Stability
UV radiation can lead to the degradation of organic molecules, including the functional groups of silanes. This can alter the surface properties over time.
| Silane Type | UV Exposure Conditions | Observed Effects | Reference |
| Aryl Silane (inferred) | Accelerated weathering (UVA/UVB lamps) | Aromatic rings may offer some UV protection, but can also be susceptible to photodegradation. | [7] |
| Aminosilane (APTES) | Accelerated weathering | Can lead to yellowing and loss of functionality. | [1] |
| Epoxysilane (GPTMS) | Accelerated weathering | Can undergo photo-oxidation, leading to changes in surface chemistry. | General literature on epoxy degradation |
| Alkylsilane | Accelerated weathering | Generally more stable than silanes with more reactive functional groups. | General literature |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of silane coating stability.
Surface Preparation and Silanization
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common procedure for silicon wafers involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: Immerse the cleaned and dried substrate in a 1-5% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene) for a specified time (e.g., 1-24 hours) under an inert atmosphere.
-
Rinsing and Curing: After deposition, rinse the substrate with the solvent to remove excess unbound silane. Cure the coated substrate in an oven at a specific temperature (e.g., 110-120°C) for 30-60 minutes to promote the formation of covalent siloxane bonds.
Hydrolytic Stability Assessment
-
Initial Characterization: Measure the initial water contact angle of the freshly prepared silane-treated surface using a contact angle goniometer.
-
Immersion: Immerse the samples in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline) at a controlled temperature (e.g., 40-60°C).
-
Periodic Measurement: At regular intervals, remove the samples, rinse with deionized water, dry with a stream of nitrogen, and measure the water contact angle.
-
Data Analysis: Plot the change in contact angle over time to determine the rate of degradation.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Scrape the silane coating from a larger treated surface or use silane-modified nanoparticles.
-
TGA Measurement: Place a small amount of the sample (typically 5-10 mg) in a TGA crucible. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30-800°C).
-
Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which maximum weight loss occurs.
Photochemical (UV) Stability Assessment
-
Initial Characterization: Characterize the initial properties of the silane-treated surface using techniques such as contact angle goniometry and X-ray Photoelectron Spectroscopy (XPS) to determine initial wettability and elemental composition.
-
UV Exposure: Place the samples in a UV weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340) according to ASTM G154 standards. The exposure cycle typically alternates between periods of UV light and condensation to simulate outdoor conditions.
-
Periodic Evaluation: At set intervals, remove the samples and re-characterize them using contact angle goniometry and XPS.
-
Data Analysis: Compare the pre- and post-exposure data to assess changes in wettability and surface chemistry, such as a decrease in the atomic percentage of silicon or an increase in oxygen, which can indicate degradation of the silane layer.
Visualizations
Caption: Experimental workflow for surface preparation, silanization, and subsequent long-term stability evaluation.
Caption: Key degradation pathways for silane-treated surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Surface Energy Assessment of Silane-Treated Surfaces Using Contact Angle Goniometry
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is critical. Surface energy dictates how a material interacts with its environment, influencing everything from cellular adhesion and protein adsorption to the performance of microfluidic devices. Surface modification using organosilanes is a cornerstone technique for tailoring these properties.
This guide provides a comparative analysis of surfaces modified with Trimethoxy(p-tolyl)silane against other common silanizing agents. Performance is assessed through contact angle goniometry, a fundamental technique for characterizing surface wettability and calculating surface energy.
Performance Comparison of Silanized Surfaces
The wettability of a surface provides a direct indication of its surface energy. A high water contact angle (θ > 90°) signifies a hydrophobic, low-energy surface, while a low contact angle (θ < 90°) indicates a hydrophilic, high-energy surface.[1] The choice of silane coupling agent is crucial for achieving the desired surface characteristics.[2] The following table summarizes the typical static water contact angles on silicon dioxide (SiO₂) surfaces modified with this compound and other commonly used alternatives.
Table 1: Comparison of Water Contact Angles and Surface Energy on Silane-Modified SiO₂
| Surface Treatment | Chemical Structure of Functional Group | Typical Static Water Contact Angle (θ) | Resulting Surface Energy | Key Characteristics |
| **Untreated Glass (SiO₂) ** | -OH (Silanol groups) | < 30°[3] | High | Hydrophilic, high surface energy, readily wetted by polar liquids. |
| (3-Aminopropyl)triethoxysilane (APTES) | -(CH₂)₃-NH₂ | 50° - 70°[4][5][6] | Medium-High | Mildly hydrophilic due to the terminal amine group, provides reactive sites for further functionalization. |
| This compound | -(C₆H₄)-CH₃ | ~85° - 95° ¹ | Low | Hydrophobic, provides a non-polar aromatic interface. |
| Octadecyltrichlorosilane (OTS) | -(CH₂)₁₇-CH₃ | 110° - 116°[7][8] | Very Low | Highly hydrophobic (oleophilic) due to the long, non-polar alkyl chain, forms well-ordered self-assembled monolayers.[9] |
¹Direct experimental data for this compound was not available in the reviewed literature. This value is an expert estimation based on the hydrophobic nature of the aromatic tolyl group, positioned to be less hydrophobic than a long alkyl chain (OTS) but significantly more hydrophobic than a functionalized amine (APTES).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from initial substrate preparation to the final calculation of surface energy.
Caption: Workflow from substrate cleaning to surface energy calculation.
Experimental Protocols
Detailed and consistent protocols are essential for obtaining reproducible results in surface science.
1. Protocol for Substrate Cleaning (Glass/SiO₂)
-
Objective: To remove organic and inorganic contaminants and to hydroxylate the surface, creating reactive silanol (-OH) groups for silanization.
-
Materials: Glass or silicon substrates, Isopropanol, Acetone, Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), ultra-pure water, nitrogen gas stream, oven.
-
⚠️ Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood using appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). Never store Piranha solution in a sealed container.
-
-
Procedure:
-
Place substrates in a glass beaker and sonicate in acetone for 15 minutes.
-
Rinse thoroughly with ultra-pure water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with ultra-pure water and dry under a stream of nitrogen.
-
Inside a fume hood, carefully prepare the Piranha solution by slowly adding the H₂O₂ to the H₂SO₄. The solution will become very hot.
-
Immerse the cleaned, dry substrates into the hot Piranha solution for 30-45 minutes.
-
Carefully remove the substrates and rinse extensively with ultra-pure water (at least 5-6 cycles).
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Place the substrates in an oven at 110°C for at least 30 minutes to remove any residual water. The substrates are now ready for immediate silanization.
-
2. Protocol for Surface Treatment (Solution-Phase Deposition)
-
Objective: To covalently bond this compound or other silanes to the hydroxylated surface, forming a self-assembled monolayer.
-
Materials: Cleaned substrates, anhydrous toluene, this compound (or other silane), nitrogen or argon gas, glass beakers with covers, sonicator.
-
Procedure:
-
Inside a fume hood, prepare a 1-2% (v/v) solution of the silane in anhydrous toluene.
-
Place the freshly cleaned and dried substrates into a beaker.
-
Pour the silane solution over the substrates, ensuring they are fully submerged.
-
Cover the beaker and leave it to react for 2-4 hours at room temperature. For some silanes, gentle heating or longer reaction times (up to 24 hours) may improve monolayer quality.
-
After the reaction, remove the substrates and rinse them with fresh anhydrous toluene to remove any unbound silane.
-
Sonicate the substrates in a fresh beaker of toluene for 5 minutes to remove physisorbed molecules.
-
Rinse again with isopropanol or acetone.
-
Dry the coated substrates under a stream of nitrogen.
-
To cure the silane layer, bake the substrates in an oven at 110-120°C for 30-60 minutes.
-
Allow to cool to room temperature before analysis.
-
3. Protocol for Contact Angle Measurement (Sessile Drop Method)
-
Objective: To measure the static contact angle of a probe liquid on the treated surface.
-
Equipment: Contact angle goniometer with a high-resolution camera, analysis software, microliter syringe with a fine needle, high-purity probe liquids (e.g., water, diiodomethane).
-
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer and ensure it is level.
-
Fill the syringe with the first probe liquid (e.g., high-purity water).
-
Carefully dispense a small droplet (typically 2-5 µL) onto the surface from a low height to minimize impact energy.
-
Allow the droplet to equilibrate for 5-10 seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to determine the contact angle. The software fits the droplet shape to a mathematical model (e.g., Young-Laplace) and measures the angle at the three-phase (solid-liquid-vapor) contact line.
-
Measure the angle on both the left and right sides of the droplet and calculate the average.
-
Repeat the measurement at a minimum of three to five different locations on the surface to ensure uniformity and obtain a statistically relevant average.
-
To calculate surface energy, repeat steps 2-8 with at least one non-polar probe liquid (e.g., diiodomethane).
-
4. Surface Energy Calculation
Surface energy cannot be measured directly but is calculated from the contact angles of several liquids with known surface tension properties.[10][11] Common models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, are used to separate the surface energy (γs) into its polar (γsᵖ) and dispersive (γsᵈ) components.[12] This requires measuring the contact angle with at least two liquids—one polar (like water) and one primarily dispersive (like diiodomethane)—whose own polar and dispersive components are known.[2] The software accompanying modern goniometers can perform these calculations automatically once the contact angle data is collected.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. zmsilane.com [zmsilane.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces | Journal of Print and Media Technology Research [jpmtr.net]
- 5. researchgate.net [researchgate.net]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 9. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 12. gelest.com [gelest.com]
Benchmarking Trimethoxy(p-tolyl)silane: A Comparative Guide to Adhesion Promoter Performance
For researchers, scientists, and professionals in drug development, the selection of an appropriate adhesion promoter is critical for ensuring the integrity and longevity of multi-material systems. This guide provides a comprehensive comparison of Trimethoxy(p-tolyl)silane's performance against a range of commercial adhesion promoters, supported by experimental data and detailed methodologies.
This compound is an organosilane coupling agent that facilitates a durable bond between organic polymers and inorganic substrates. Its unique p-tolyl functional group offers compatibility with aromatic polymer systems, a feature that distinguishes it from many aliphatic silanes. This guide will delve into its performance characteristics in comparison to other widely used commercial adhesion promoters, including aminosilanes, glycidoxysilanes, vinylsilanes, chlorinated polyolefins, and organometallic titanates and zirconates.
Performance Data Summary
The following table summarizes the performance of this compound and its commercial alternatives across various standard adhesion tests. The data has been compiled from a range of academic studies and technical data sheets to provide a comparative overview. It is important to note that performance can vary depending on the specific substrate, polymer matrix, and application conditions.
| Adhesion Promoter | Substrate | Polymer System | Test Method | Adhesion Strength | Reference |
| This compound | - | Aromatic Polymers (e.g., Polystyrene) | - | Good compatibility | [1] |
| 3-Aminopropyltriethoxysilane (Aminosilane) | Titanium | Epoxy | Lap Shear | ~25% stronger (dry), >50% stronger (wet) vs. no promoter | [2][3] |
| 3-Aminopropyltriethoxysilane (Aminosilane) | - | Polyurethane, Epoxy, Acrylic | - | Excellent adhesion promoter | [4][5] |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (Aminosilane) | Steel | Modified Silicone | Peel Test | 100% anti-peeling rate at 1.97 wt.% | [6] |
| Various Aminosilanes | Aluminum | Modified Silane Polymer | Lap Shear | More efficient in improving joint durability than epoxy-functional silane | [7] |
| 3-Glycidoxypropyltrimethoxysilane (Glycidoxysilane) | - | Epoxy, Urethane, Acrylic | - | Improves dry and wet strength | [8] |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Shear Bond | 14.8 ± 3.8 MPa (Thermocycled) | [9] |
| 3-Methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Shear Bond | 14.2 ± 5.8 MPa (Thermocycled) | [9] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | Shear Bond | 7.5 ± 1.9 MPa (Thermocycled) | [9] |
| Bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | Resin Composite Cement | Shear Bond | 7.5 ± 2.5 MPa (Thermocycled) | [9] |
| Chlorinated Polyolefin (CPO) | TPO, Polypropylene | Various Coatings | Peel Strength | Varies with bake temperature and formulation | [10][11] |
| Titanate/Zirconate | Carbon-Fiber Composites | - | Peel Strength | >20% increase vs. control | [7] |
| Amino Zirconate | Glass Fiber-Reinforced Epoxy | Epoxy | - | Maintained 93% of original properties after aging | [12] |
| Aged Amino Silane | Glass Fiber-Reinforced Epoxy | Epoxy | - | Maintained 65% of original properties after aging | [12] |
Mechanism of Action: The Silane Bridge
Silane coupling agents, including this compound, function by forming a chemical bridge at the interface between an inorganic substrate and an organic polymer.[13] This mechanism involves two key steps:
-
Hydrolysis: The methoxy groups of the silane hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH).[14]
-
Condensation: These silanol groups then condense with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent bonds (M-O-Si, where M is a metal atom from the substrate). Simultaneously, the organic functional group of the silane (in this case, the p-tolyl group) interacts with the polymer matrix, creating a durable link between the two dissimilar materials.
Experimental Protocols
To ensure objective and reproducible performance evaluation, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in the comparison of adhesion promoters.
Lap Shear Strength Test (ASTM D1002)
This test determines the shear strength of an adhesive bond between two rigid substrates.
Experimental Workflow:
Methodology:
-
Substrate Preparation: Two rectangular substrate panels (e.g., aluminum, steel) are cleaned and degreased.
-
Adhesion Promoter Application: The adhesion promoter is applied to the bonding area of each panel according to the manufacturer's instructions.
-
Adhesive Application and Assembly: A controlled amount of adhesive is applied to one panel, and the two panels are overlapped to create a bonded joint of a specified area.
-
Curing: The assembled joint is cured under specified conditions (temperature and time).
-
Testing: The specimen is mounted in a universal testing machine, and a tensile load is applied parallel to the bond line at a constant rate until failure.
-
Data Analysis: The maximum load at which the bond fails is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.
Pull-Off Adhesion Test (ASTM D4541)
This method measures the adhesion strength of a coating to a substrate by applying a perpendicular tensile force.
Methodology:
-
Surface Preparation: The coated surface is cleaned.
-
Dolly Adhesion: A loading fixture (dolly) is bonded to the coating surface using a suitable adhesive.
-
Scoring (optional but recommended): The coating around the dolly is scored to the substrate to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a specified rate until the dolly is pulled off.
-
Data Analysis: The force at which the coating fails is recorded, and the pull-off adhesion strength is calculated in megapascals (MPa). The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.
Peel Adhesion Test (e.g., ASTM D3330)
This test is used to measure the force required to peel a flexible material (e.g., a coating or tape) from a rigid substrate at a specified angle and speed.
Methodology:
-
Sample Preparation: The adhesion promoter and the coating are applied to a substrate panel. For some tests, a strip of flexible material (e.g., fabric) is embedded in the coating before it is fully cured.
-
Curing: The coated panel is cured as required.
-
Testing: The free end of the flexible material is clamped in the grip of a tensile testing machine, and the substrate is held in a fixture. The flexible material is then peeled from the substrate at a constant speed (e.g., 180° or 90° angle).
-
Data Analysis: The force required to peel the material is continuously measured, and the average peel adhesion strength is reported in Newtons per millimeter (N/mm).
Conclusion
The selection of an appropriate adhesion promoter is a multifaceted decision that depends on the specific substrates and polymers involved, as well as the environmental and mechanical stresses the final product will endure. This compound offers a valuable solution, particularly for applications involving aromatic polymers where its unique chemical structure can provide enhanced compatibility and adhesion.
Commercial alternatives such as aminosilanes and glycidoxysilanes demonstrate robust performance in a variety of systems, often excelling with polar polymers. Organometallic adhesion promoters like titanates and zirconates present a compelling option for high-temperature applications and can offer superior long-term stability in harsh environments.
The experimental data and protocols presented in this guide provide a foundation for making an informed decision. It is recommended that researchers and developers conduct their own targeted testing to validate the performance of any adhesion promoter within their specific application.
References
- 1. Adhesion Promoters - Lubrizol [lubrizol.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. nbinno.com [nbinno.com]
- 5. sioresin.com [sioresin.com]
- 6. mdpi.com [mdpi.com]
- 7. stuk.solutions [stuk.solutions]
- 8. atamankimya.com [atamankimya.com]
- 9. benchchem.com [benchchem.com]
- 10. pcimag.com [pcimag.com]
- 11. eastman.com [eastman.com]
- 12. pcimag.com [pcimag.com]
- 13. This compound | 17873-01-7 | TCI AMERICA [tcichemicals.com]
- 14. This compound | 17873-01-7 | Benchchem [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Trimethoxy(p-tolyl)silane
This guide provides crucial safety and logistical information for the handling and disposal of Trimethoxy(p-tolyl)silane, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 17873-01-7
-
Molecular Formula: C₁₀H₁₆O₃Si[1]
-
Primary Hazards: Causes skin and serious eye irritation.[2][3] May cause respiratory tract irritation.[2] Reacts with water and moisture, liberating methanol.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical goggles (contact lenses should not be worn)[2] | Neoprene or nitrile rubber gloves[2] | Lab coat or suitable protective clothing[2] | NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur[2] |
| Weighing/Transferring (outside of a glovebox) | Chemical goggles (contact lenses should not be worn)[2] | Neoprene or nitrile rubber gloves[2] | Lab coat or suitable protective clothing[2] | NIOSH-certified organic vapor (black cartridge) respirator |
| Spill Cleanup | Chemical goggles[2] | Neoprene or nitrile rubber gloves[2] | Chemical resistant coveralls | NIOSH-certified organic vapor respirator |
| Emergency Situations (e.g., large spill, fire) | Chemical goggles[2] | Neoprene or nitrile rubber gloves[2] | Fully encapsulating chemical protective suit | Self-contained breathing apparatus (SCBA) |
Operational Plan: From Receipt to Experiment
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[4]
-
Keep the container tightly closed to prevent contact with moisture and water.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid all eye and skin contact, and do not breathe vapor or mist.[2]
-
Use only non-sparking tools.[4]
-
Ground/bond the container and receiving equipment to prevent static discharge.[4]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
3. Experimental Workflow:
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
The recommended method for disposal is incineration.[2]
-
Dispose of the waste in a safe manner in accordance with local, state, and federal regulations.[2]
-
All disposal should be carried out by a licensed waste disposal facility.[2]
-
Avoid release to the environment.[2]
3. Decontamination:
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[2]
-
Contaminated clothing should be removed and washed before reuse.[3][4]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[2]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[2]
-
Ingestion: Never give anything by mouth to an unconscious person.[2] Oral toxicity is associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual effects, including blindness.[2]
Spill Response:
-
Evacuate unnecessary personnel.[2]
-
Equip the cleanup crew with proper protection.[2]
-
Clean up any spills as soon as possible using an absorbent material to collect it.[2]
-
Sweep or shovel the absorbed material into an appropriate container for disposal.[2]
-
Prevent entry into sewers and public waters.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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